2-AA facilitates chronic infection by disrupting host immune responses and cellular metabolism through several key pathways.
Immunomodulation and Induction of Tolerance: Pre-treatment with 2-AA significantly increases host survival rates during P. aeruginosa infection by reprogramming the immune response [1]. It initiates a state of immune tolerance characterized by attenuated activation of key pro-inflammatory pathways (JNK and NF-κB) and promotion of anti-inflammatory cytokine production [1].
Metabolic Reprogramming via the Ppargc1a/Esrra Axis: In macrophages, 2-AA triggers metabolic perturbations in mitochondrial respiration and bioenergetics [2]. The core mechanism involves impaired interaction between Ppargc1a (a transcriptional coactivator) and Esrra (a nuclear receptor) [2]. This disrupts the Ppargc1a/Esrra axis, leading to reduced expression of its target gene, Mpc1 (mitochondrial pyruvate carrier 1). The resulting decrease in pyruvate transport into mitochondria causes diminished ATP and acetyl-CoA production, starving immune cells of energy and compromising their function [2].
Cell-Type-Specific Effects in the Airway: Recent research using a human airway-on-a-chip model shows 2-AA differentially affects bronchial epithelial and pulmonary endothelial cells [3] [4].
The following diagram illustrates the core signaling pathway through which 2-AA impairs mitochondrial energy production in immune cells.
The mechanistic insights are supported by quantitative experimental data from multiple studies.
| Cell Type / Model | Key Measured Parameters | Observed Effect of 2-AA | Significance / Outcome |
|---|---|---|---|
| Murine Macrophages (in vitro) | MPC1 & Esrra gene expression, Mitochondrial pyruvate import, ATP/Acetyl-CoA levels | Decrease [2] | Compromised immune cell bioenergetics, Immune tolerance [2] |
| In Vivo Murine Infection | Tissue ATP & Acetyl-CoA levels, Bacterial load | Long-lasting decrease, Persistent infection [2] | Corroborates in vitro findings, Supports chronic infection [2] |
| Human Airway-on-a-Chip | Genes for barrier function, cholesterol synthesis, OXPHOS | Differentially regulated in endothelial & epithelial cells [3] | Reveals cell-specific mechanisms, potential link to lung disease biomarkers (CF) [3] |
| In Vivo Survival Study | Host survival rate after infection | 90% survival with 2-AA pre-treatment vs. 10% without [1] | Direct evidence of 2-AA induced tolerance promoting host survival with bacterial persistence [1] |
Detailed methodologies are crucial for investigating 2-AA's effects, ranging from in vitro models to whole-animal studies.
This microphysiological system recapitulates the human lung airway interface for studying 2-AA's spatiotemporal effects [3] [4].
The experimental workflow for this model is summarized below.
Other foundational protocols used in the field include:
Understanding 2-AA's mechanism opens avenues for novel anti-infective strategies:
Table 1: MvfR-Regulated Virulence Factors and Their Roles [1]
| Virulence Factor / Molecule | Role in Virulence and Competition | Key Experimental Findings |
|---|---|---|
| 4-hydroxy-2-alkylquinolines (HAQs) | Mediate interference competition against other pathogens [1] | MvfR mutants show reduced antagonism against ESKAPEE pathogens [1] |
| 2'-aminoacetophenone (2-AA) | Promotes immune tolerance and long-term bacterial persistence [2] | Reprograms macrophage metabolism, reducing ATP production and cytokine expression [2] |
| Pyoverdine/Pyochelin | Iron acquisition systems (siderophores) | Contribute to competitive fitness; expression controlled by MvfR, LasR, and RhlR [1] |
| Phenazines | Redox-active toxins (e.g., pyocyanin) | MvfR, LasR, and RhlQS systems positively impact phenazine gene expression [1] |
Table 2: Documented Effects of 2-AA on Host Cells [2] [3]
| Host Cell Type | Experimental Model | Key Immunometabolic Effects |
|---|---|---|
| Macrophages (Murine & Human) | In vitro cell culture | ↓ Pyruvate transport into mitochondria; ↓ ATP and acetyl-CoA production; ↓ Pro-inflammatory cytokine production [2] |
| Bronchial Epithelium (NHBE) | Human Airway-on-a-Chip | Alters HIF-1 & pyrimidine signaling; dysregulates glycosaminoglycan/glycosphingolipid biosynthesis; increases cholesterol accumulation [3] |
| Pulmonary Endothelium (HPMEC) | Human Airway-on-a-Chip | Disrupts fatty acid metabolism, phosphatidylinositol, and estrogen receptor signaling; affects CFTR expression [3] |
The following are key methodologies used in recent studies to investigate the MvfR regulon and 2-AA.
This protocol assesses how P. aeruginosa outcompetes other ESKAPEE pathogens.
lasR, rhlR, mvfR) are grown overnight in suitable broths (LB or MRS).This microphysiological system models the human airway to study the spatiotemporal effects of 2-AA.
This methodology details how 2-AA-induced metabolic perturbations in macrophages are measured.
The diagrams below, generated using Graphviz, illustrate the core regulatory network and host interaction mechanisms. The DOT code is provided for your use.
The MvfR transcriptional regulator activates the pqsABCDE operon (via PqsA) and pqsH for synthesis of 2-AA and HAQs, driving virulence and persistence [1].
2-AA impairs the Ppargc1a/Esrra axis, reducing Mpc1 transcription and pyruvate transport into mitochondria. This lowers ATP production via OXPHOS, reprogramming macrophage metabolism to a state of immune tolerance [2].
The MvfR regulon, particularly through 2-AA, offers a dual target for therapeutic intervention: disarming the pathogen and preventing its manipulation of the host immune system [1] [2].
2-Aminoacetophenone (2-AA) is a low molecular weight signaling molecule with significant biological activity. The table below summarizes its core chemical and biological properties.
| Property | Description |
|---|---|
| Systematic IUPAC Name | 2-amino-1-phenylethanone [1] |
| Other Names | ortho-Aminoacetophenone; β-ketophenethylamine; α-desmethylcathinone; Phenacylamine [1] |
| Chemical Formula | C₈H₉NO [1] |
| Molar Mass | 135.166 g·mol⁻¹ [1] |
| Chemical Structure | A ketone group (C=O) attached to a phenyl ring and an amino group (-NH₂) on the adjacent carbon [1]. |
| In Vitro Pharmacological Activity | Potent monoamine releasing agent; selective for dopamine (EC₅₀ = 208 nM) and norepinephrine; minimal effect on serotonin (EC₅₀ > 10,000 nM) [1]. |
| In Vivo/Relevance in Infection | Rapidly metabolized by monoamine oxidase (MAO); limited central activity without MAO inhibitors. Its primary documented role is as a bacterial quorum sensing (QS) molecule for P. aeruginosa that modulates host immunometabolism [1] [2]. |
In P. aeruginosa, 2-AA is synthesized and regulated by the MvfR/PqsABCDE quorum sensing system, also known as Pqs signaling [3]. A key enzymatic step is catalyzed by PqsBC, a unique heterodimeric condensing enzyme [4].
The following diagram illustrates this biosynthetic pathway and the role of the PqsBC enzyme.
Diagram 1: The MvfR/PqsABCDE system regulates 2-AA biosynthesis, with the PqsBC heterodimer as the key condensing enzyme [4] [3].
2-AA does not directly kill immune cells; it rewires their metabolism to induce a state of immune tolerance, allowing P. aeruginosa to persist. The mechanism involves a multi-step pathway that disrupts mitochondrial energy production [2] [5].
The cascade of this immunometabolic mechanism is detailed in the diagram below.
Diagram 2: 2-AA disrupts macrophage energy production by inhibiting the Ppargc1a/Esrra-Mpc1 axis, leading to immune tolerance [2] [5].
The proposed mechanism is supported by robust experimental data from both in vitro and in vivo models. The table below summarizes quantitative findings that demonstrate 2-AA's metabolic impact.
| Experimental Model | Key Metabolic Findings | Functional Outcome |
|---|---|---|
| Murine Bone Marrow-Derived Macrophages (BMDMs) | Significant decrease in ATP and acetyl-CoA levels [5]. | Reduced cytokine production and impaired intracellular bacterial clearance [2] [5]. |
| Human Macrophages | Reduced ATP production [2]. | |
| *In Vivo* Murine Infection Studies | Long-lasting decrease in ATP and acetyl-CoA in infected tissues [2] [5]. | Association with persistent infection and bacterial survival [2] [5]. |
| Rescue Experiment | Exogenously added ATP restored Mpc1 and Esrra transcript levels [2]. | Enhanced cytokine production and intracellular bacterial clearance [2]. |
For researchers seeking to validate or build upon these findings, here is an overview of the key methodologies cited in the recent literature.
Understanding 2-AA's structure and mechanism opens avenues for novel therapeutic strategies against persistent P. aeruginosa infections.
The quorum-sensing molecule 2-Aminoacetophenone (2-AA) produced by Pseudomonas aeruginosa triggers a state of long-term immunotolerance in host immune cells, allowing high bacterial burden without compromising host survival. The central mechanism involves epigenetic reprogramming via Histone Deacetylase 1 (HDAC1) [1] [2].
The schematic below illustrates this 2-AA/HDAC1-mediated immunomodulation pathway.
The tables below summarize core experimental findings from foundational studies.
Table 1: Immunomodulatory and Epigenetic Effects of 2-AA [1]
| Parameter | Experimental System | Effect of Initial 2-AA Exposure | Effect after 2-AA Pre-treatment & Re-exposure (Tolerization) |
|---|---|---|---|
| NF-κB Activity | THP-1 human monocytes | Increased reporter activity | Reduced reporter activity |
| Pro-inflammatory Cytokines (TNF-α, IL-1β) | THP-1 & primary human/mouse macrophages | Increased mRNA & protein secretion | Attenuated mRNA & protein secretion |
| HDAC Activity | Human monocytes & mouse macrophages | Induced | Amplified and sustained |
| Histone H3K18 Acetylation | Mouse macrophages & human monocytes | Global & promoter-specific levels increased | Attenuated at promoter loci (e.g., TNF-α) |
| HDAC1 Specificity | Inhibitor profiling (MS275, TSA, VPA) | - | Immunomodulation blocked by HDAC1 inhibitors |
Table 2: Metabolic Reprogramming and In Vivo Persistence [3]
| Parameter | Experimental System | Effect of Initial 2-AA Exposure | Effect in 2-AA Tolerized Cells |
|---|---|---|---|
| Intracellular ATP & Acetyl-CoA | Mouse Bone Marrow-Derived Macrophages (BMDM) | Increased at 1h & 6h | Decreased after 48h; unresponsive to re-exposure |
| Mitochondrial Pyruvate Carrier (MPC1) | Mouse BMDM | - | Decreased expression |
| PGC-1α/ERRα Axis | Mouse BMDM | - | Impaired interaction, reduced ERRα nuclear presence |
| Bacterial Persistence | Murine infection model | - | Associated with 2-AA-mediated decrease in ATP/acetyl-CoA |
For researchers aiming to replicate or build upon these findings, here are the methodologies for the central experiments.
The research reveals that 2-AA-induced tolerance is a multifaceted process. Beyond the direct epigenetic silencing of immune genes, the metabolic reprogramming of macrophages through the PGC-1α/ERRα axis creates a bioenergetic deficit that further cripples the immune response [3]. This combined epigenetic-metabolic axis presents a sophisticated bacterial strategy for host manipulation.
2-AA disrupts mitochondrial function through several documented pathways in different tissue models.
Table 1: Key Findings on 2-AA-Induced Effects in Skeletal Muscle and Immune Cells
| Model System | Key Findings | Measured Outcomes |
|---|---|---|
| Murine Skeletal Muscle (In Vivo) | ↑ Genes for apoptosis signaling; ↑ Lipid peroxidation markers (bisallylic protons, vinyl protons) [1] [2] | Significant increase in apoptosis-related gene expression; Increased lipid peroxidation via ¹H NMR |
| Murine Skeletal Muscle (In Vivo) | ↓ Mitochondrial membrane potential [1] [3] | Confirmation of mitochondrial dysfunction |
| Murine Macrophages (In Vitro) | ↓ MPC1 expression; ↓ Pyruvate transport; ↓ ATP production [4] | Reduced mitochondrial respiration and energy levels |
| Murine Infection Model (In Vivo) | Long-lasting ↓ ATP and acetyl-CoA levels [4] | Association with bacterial persistence |
Table 2: Detailed Experimental Model from Skeletal Muscle Study
| Parameter | Description |
|---|---|
| Animal Model | 6-week-old male CD1 mice [1] [2] |
| 2-AA Treatment | Single intraperitoneal (IP) injection, 6.75 mg/kg [1] [2] |
| Tissue Analysis | Skeletal muscle (gastrocnemius) harvested 4 days post-treatment [1] [2] |
Here are the methodologies for central techniques used to establish 2-AA's effects.
High-Resolution Magic-Angle-Spinning (HRMAS) ¹H NMR Spectroscopy on Skeletal Muscle
Whole-Genome Expression Analysis in Skeletal Muscle
The following diagrams, generated with Graphviz DOT language, illustrate the core mechanistic pathways revealed by the research. The scripts adhere to your specifications for color, contrast, and layout.
Diagram 1: 2-AA Induces Oxidative Stress and Apoptosis in Skeletal Muscle
2-AA triggers a cascade from oxidative stress to apoptosis, favoring chronic infection.
Diagram 2: 2-AA Reprograms Macrophage Immunometabolism via the Ppargc1a/Esrra Axis
2-AA disrupts the Ppargc1a/Esrra axis, reducing pyruvate import and ATP production, leading to immune tolerance.
2-Aminoacetophenone (2-AA) is a quorum-sensing (QS) signal secreted by the recalcitrant ESKAPE pathogen Pseudomonas aeruginosa (PA). This comprehensive technical review synthesizes recent breakthroughs revealing how 2-AA drives host immune tolerance and enables persistent infection through profound immunometabolic reprogramming of host cells [1] [2] [3]. Unlike lipopolysaccharide (LPS)-mediated tolerization that leads to bacterial clearance, 2-AA-induced tolerance specifically enables PA persistence in infected tissues, representing a novel immune evasion strategy [1] [2].
The emerging paradigm demonstrates that 2-AA orchestrates a multifaceted tolerization program through: (1) epigenetic silencing via histone deacetylase 1 (HDAC1) activation; (2) metabolic rewiring of mitochondrial respiration and bioenergetics; and (3) disruption of the PGC-1α/ERRα transcriptional axis, ultimately reducing pyruvate import into mitochondria and diminishing ATP production in tolerized macrophages [1] [2] [3]. These findings unveil 2-AA as a master regulator of cellular immunometabolism and reveal unprecedented mechanisms of host tolerance with significant implications for developing novel anti-infective strategies and immunomodulatory therapies.
The principal mechanism through which AA mediates its immunometabolic effects involves dismantling mitochondrial bioenergetics in immune cells via a defined transcriptional cascade (Figure 1). Research demonstrates that 2-AA-driven immune tolerization causes distinct metabolic perturbations in macrophage mitochondrial respiration and bioenergetics through the PGC-1α/ERRα signaling axis [1] [2] [3].
Figure 1: 2-AA disrupts the PGC-1α/ERRα/MPC1 axis, reducing mitochondrial pyruvate metabolism and ATP production to induce immune tolerance.
Beyond metabolic reprogramming, 2-AA induces epigenetic modifications that enforce the tolerized state. In vivo studies demonstrate that 2-AA enables PA persistence in infected murine tissues by promoting innate immune tolerance through HDAC1-mediated epigenetic reprogramming [2] [3]. The 2-AA tolerization reprograms the host inflammatory signaling cascade by maintaining chromatin in a "silent" state through:
This epigenetic rewiring creates a stable tolerized phenotype distinct from LPS-mediated tolerization, which involves different HDACs and results in bacterial clearance rather than persistence [2].
The downstream bioenergetic consequences of 2-AA exposure manifest as dynamic alterations in critical metabolic intermediates (Table 1). Quantitative assessments in bone marrow-derived macrophages (BMDMs) reveal a biphasic response to 2-AA exposure, with initial increases in energy metabolites followed by significant depletion during the tolerized state [1].
Table 1: Temporal Dynamics of Energy Metabolites in 2-AA Exposed Macrophages
| Time Point | ATP Levels | Acetyl-CoA Levels | Cellular State |
|---|---|---|---|
| 1 hour post-exposure | Significant increase | Significant increase | Initial activation |
| 6 hours post-exposure | Elevated | Elevated | Activated state |
| 48 hours post-exposure | Significant decrease | Significant decrease | Tolerized state |
| After 2-AA re-exposure | No response | No response | Tolerized memory |
The metabolic paralysis induced by 2-AA creates a permissive environment for bacterial persistence, as immune cells lack the necessary bioenergetic capacity to mount effective antimicrobial responses [1].
Table 2: Summary of Key Experimental Findings and Quantitative Measurements
| Parameter Measured | Experimental System | Key Findings | Therapeutic Implications |
|---|---|---|---|
| ATP levels | Murine BMDMs | >50% decrease in tolerized cells | Energy depletion correlates with immune paralysis |
| Acetyl-CoA levels | Murine BMDMs | Significant reduction in tolerized state | Fuel shortage for TCA cycle |
| MPC1 expression | Murine and human macrophages | Decreased transcription and translation | Pyruvate transport as therapeutic target |
| ERRα nuclear presence | Macrophage cultures | Markedly diminished | Transcriptional dysregulation |
| Bacterial persistence | Murine infection models | Long-term PA maintenance | Confirmed in vivo relevance |
| Inflammatory cytokines | Macrophage cultures | Significant reduction | Functional immune suppression |
A critical proof-of-concept demonstration shows that the 2-AA-induced tolerized state is potentially reversible through metabolic rescue. Studies confirm that exogenously added ATP in infected macrophages:
This finding provides direct evidence for the metabolic basis of 2-AA-mediated tolerance and suggests potential therapeutic strategies to restore immune function in persistent infections.
The established methodology for investigating 2-AA-mediated tolerization in macrophages involves a defined exposure protocol [1]:
Recent investigations have employed sophisticated microphysiological systems to elucidate 2-AA effects on pulmonary tissue. The human airway-on-a-chip platform provides a dynamic model replicating critical elements of the human airway microenvironment [4]:
Figure 2: Airway-on-a-chip model reveals cell-type-specific responses to 2-AA in pulmonary epithelium and endothelium.
This model demonstrates that 2-AA differentially regulates specific pathways in epithelial versus endothelial cells, with significant overlap in genes controlling immune response and cellular functions, while differentially affecting barrier permeability, cholesterol metabolism, and oxidative phosphorylation [4].
Murine infection studies provide crucial in vivo validation, corroborating the 2-AA-mediated long-lasting decrease in ATP and acetyl-CoA and establishing its association with PA persistence [1] [2]. These models confirm 2-AA as the culprit of host bioenergetic alterations and demonstrate the physiological relevance of the mechanisms identified in reductionist systems.
The elucidation of 2-AA's mechanism reveals multiple targetable vulnerabilities for combating persistent PA infections:
Recent advances in biomaterial-based immunomodulation offer promising platforms for implementing these strategies. Biomaterials enable:
These approaches could be adapted to deliver metabolic rescue packages or epigenetic modifiers specifically to tolerized immune cells in the context of persistent infections.
The mechanistic insights from 2-AA studies extend beyond infectious disease to inform our understanding of immune tolerance in autoimmunity and cancer. The discovery that a bacterial product can directly manipulate the PGC-1α/ERRα axis - a central regulatory node of energy metabolism - reveals how pathogens exploit host metabolic checkpoints for immune evasion [1] [2]. Furthermore, given that quorum sensing is a common characteristic of prokaryotes, it is likely that 2-AA-like molecules with similar functions may be present in other pathogens, suggesting a potentially widespread microbial strategy for manipulating host immunity through metabolic reprogramming [1] [2] [3].
The comprehensive dissection of 2-AA's mechanism of action represents a paradigm shift in understanding host-pathogen interactions, revealing how a single bacterial signaling molecule can rewire core immunometabolic circuits to induce tolerance and enable persistence. The multipronged approach - spanning epigenetic silencing, transcriptional reprogramming, and metabolic paralysis - underscores the sophistication of microbial manipulation of host immunity.
2-Aminoacetophenone is a volatile organic compound (MW 135 g/mol) produced by P. aeruginosa as a metabolic intermediate in a branch of the tryptophan catabolic pathway [1] [2]. Its production is a consistent feature across different P. aeruginosa strains and culture media [2]. Chronic P. aeruginosa infection is a major cause of morbidity and mortality in CF, and the current detection methods (e.g., culture of broncho-alveolar lavage fluid or sputum) are either invasive or have limitations in sensitivity [2]. The detection of 2-AA in breath offers a non-invasive alternative for monitoring colonization and infection [1].
The diagram below illustrates the metabolic origin of 2-AA.
This protocol is adapted from research by Scott-Thomas et al. and covers the primary steps from sample collection to data analysis [1] [2].
The following table summarizes the core instrumental parameters for detecting 2-AA, which was optimized for high sensitivity down to the low picomol/mol range in breath [1] [2].
| Parameter | Configuration |
|---|---|
| GC Column | Zebron ZB-Wax (30 m × 0.25 mm × 0.25 μm) or equivalent polar column |
| Carrier Gas | Helium, constant flow (e.g., 1.2 mL/min) |
| Oven Program | 60°C for 2 min, ramp at 10°C/min to 250°C, hold for 2 min |
| Injector | PTV injector, 250°C, split vent opened (1:50) after 1 min |
| MS Ionization | Chemical Ionization (CI) with methanol, provides superior sensitivity for 2-AA vs. Electron Impact (EI) |
| MS/MS Parameters | Parent Ion: m/z 135 → Daughter Ion: m/z 118 (MS³ for ultimate sensitivity) |
The overall workflow from sample to result is shown below.
The analytical method and the diagnostic performance of the 2-AA breath test have been validated in clinical studies [1] [2].
Table 1: Analytical Method Performance for 2-AA Detection
| Validation Parameter | Reported Performance | Context / Notes |
|---|---|---|
| Detection Limit | Low picomol/mol range | Achieved in breath via optimized GC-MS/MS [1] |
| Linearity (R²) | > 0.9952 | Based on a validated method for 2-AA in food [4] |
| Analytical Specificity | Produced by 20/20 clinical P. aeruginosa strains; not produced by other common respiratory pathogens (H. influenzae, S. aureus, S. pneumoniae, etc.) [1] [2] |
Table 2: Clinical Performance of 2-AA as a Breath Biomarker
| Performance Metric | Result | Comparison Group |
|---|---|---|
| Sensitivity | 93.8% (95% CI: 67-99) | Vs. culture of sputum/BALF [1] |
| Specificity | 69.2% (95% CI: 38-89) | Vs. culture of sputum/BALF [1] |
| Detection Rate | 15/16 (93.7%) P. aeruginosa-positive subjects | Vs. 5/17 (29%) healthy controls and 4/13 (30.7%) CF subjects without P. aeruginosa [1] |
The GC-MS method for detecting 2-AA in breath is a robust and promising non-invasive tool for monitoring P. aeruginosa. Key to success are using appropriate sample collection devices (glass bulbs), optimizing MS for high sensitivity (using CI and MS/MS), and controlling for dietary confounders. Future work should focus on standardizing the protocol and validating it in larger, multi-center trials to facilitate its transition into clinical practice [3].
Solid Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME GC-MS) represents a sophisticated analytical technique that integrates sampling, extraction, concentration, and sample introduction into a single solvent-free process. This technology has gained significant adoption in pharmaceutical, food, and environmental analysis due to its simplicity, minimal solvent consumption, and compatibility with complex matrices. SPME operates on the principle of extracting target analytes from investigated sample matrices using small amounts of an extraction phase coated on a fused silica fiber, followed by thermal desorption and analysis via GC-MS. The technique is particularly valuable for analyzing volatile and semi-volatile compounds, including derivatives like 2-aminobenzamide (2-AA), which is frequently used in carbohydrate labeling and pharmaceutical applications.
The fundamental principle of SPME involves the partitioning of analytes between the sample matrix and the extraction phase coated on the fiber, quantified by the distribution coefficient (Kfs). This coefficient represents the ratio of analyte concentration in the fiber phase to that in the sample phase at equilibrium. The actual amount of analyte extracted depends on both Kfs and the volume of the stationary and sample phases [1]. Selectivity in SPME is achieved through careful selection of fiber coating chemistry, which can be tailored to target specific analyte characteristics such as polarity and molecular size.
The selection of an appropriate SPME fiber coating is arguably the most critical parameter in method development, as it directly determines extraction efficiency and selectivity. Commercial SPME fibers are available with various stationary phases, including polydimethylsiloxane (PDMS), polyacrylate (PA), divinylbenzene (DVB), Carboxen (CAR), and Carbowax (CW), which can be used individually or in mixed-mode configurations [1]. Each coating exhibits distinct selectivity patterns based on its chemical properties:
For 2-AA analysis, which contains both aromatic and polar functional groups, bipolar coatings such as DVB/CAR/PDMS or CAR/PDMS typically provide superior extraction efficiency compared to single-phase coatings. A systematic optimization study comparing PDMS, CAR/PDMS, and DVB/CAR/PDMS fibers demonstrated that the mixed-phase DVB/CAR/PDMS fiber extracted twice the number of volatile metabolites compared to the non-polar PDMS fiber, making it particularly suitable for complex analytical targets [2].
Recent advancements in SPME technology have introduced the SPME Arrow configuration, which features a larger stainless steel rod with increased sorbent capacity compared to conventional fibers. The SPME Arrow typically has dimensions of 3 cm × 250 μm (15.3 μL) compared to the classical 1 cm × 100 μm (0.6 μL) SPME fiber, providing significantly enhanced extraction capacity and sensitivity for trace-level analyses [1]. However, this increased capacity comes with extended adsorption and desorption times that must be considered during method development.
Table 1: SPME Fiber Selection Guide for 2-AA Analysis
| Fiber Type | Polarity | Recommended Application | Extraction Efficiency for 2-AA | Remarks |
|---|---|---|---|---|
| PDMS | Non-polar | Non-polar volatiles | Low to moderate | Limited capacity for polar compounds |
| PA | Polar | Polar semivolatiles | Moderate | Good for hydroxy-containing compounds |
| CAR/PDMS | Bipolar | Trace-level volatiles | High | Excellent for low-concentration analysis |
| PDMS/DVB | Bipolar | Volatiles and semivolatiles | High | Balanced extraction profile |
| DVB/CAR/PDMS | Bipolar | Broad-range compounds | Very high | Recommended for complex matrices |
| CW/DVB | Polar | Polar compounds | Moderate to high | Suitable for amines and acids |
Sample Derivatization (if required): For carbohydrate analysis using 2-AA labeling, prepare derivatization mixture containing 2-AA in acetic acid solution. Incubate with reducing carbohydrate samples at 65°C for 2 hours [3].
Sample Volume and Vial Selection: Transfer 1-2 mL of prepared sample into a 20 mL headspace vial, ensuring appropriate headspace volume (approximately 3:1 headspace-to-liquid ratio) for efficient extraction [4].
Matrix Modification: For aqueous samples, add salt (typically NaCl) to final concentration of 100-200 g/L to enhance extraction efficiency through salting-out effect. This significantly improves extraction of hydrophobic compounds by reducing their solubility in the aqueous phase [1].
Internal Standard Addition: Add appropriate internal standard (e.g., deuterated 2-AA analog if available) to account for potential matrix effects and variations in extraction efficiency [5].
Fiber Conditioning: Condition selected fiber according to manufacturer's specifications prior to first use and between analyses to prevent carryover. Typical conditioning parameters: 250-270°C for 5-10 minutes under inert gas flow [1].
Incubation Conditions: Place sample vial in heated agitator and equilibrate at 40-60°C for 10-20 minutes with constant agitation (500 rpm) to accelerate partitioning equilibrium [2].
Extraction: Expose conditioned SPME fiber to sample headspace for 20-40 minutes at optimized temperature while maintaining agitation. For direct immersion extraction, immerse fiber directly into liquid sample for 15-30 minutes [5].
Fiber Retraction: After extraction, retract fiber into needle assembly and immediately introduce into GC injection port for desorption.
Table 2: Optimized SPME Parameters for 2-AA Analysis
| Parameter | Optimal Setting | Alternative Options | Impact on Extraction |
|---|---|---|---|
| Extraction Mode | Headspace (HS) | Direct Immersion (DI) | HS protects fiber from matrix contamination |
| Extraction Temperature | 60°C | 40-70°C range | Higher temperature increases volatility |
| Extraction Time | 30 minutes | 20-45 minutes | Time to reach equilibrium |
| Sample Agitation | 500 rpm | 250-750 rpm | Enhances mass transfer |
| NaCl Concentration | 150 g/L | 0-200 g/L | Salting-out effect improves recovery |
| Sample pH | Neutral to slightly basic | pH 7-8 | Maintains 2-AA in neutral form |
| Equilibration Time | 15 minutes | 10-20 minutes | Ensures consistent headspace concentration |
Desorption Conditions: Desorb extracted analytes in GC injection port at 260°C for 5 minutes in splitless mode to ensure complete transfer to analytical column [4].
Chromatographic Separation:
Mass Spectrometric Detection:
Accurate quantification of 2-AA requires appropriate calibration methods to compensate for matrix effects and variations in extraction efficiency:
Internal Standard Calibration: Use structurally similar compounds (e.g., deuterated 2-AA) as internal standards to normalize extraction variations [5].
Matrix-Matched Calibration: Prepare calibration standards in matrix-matched solutions to account for suppression or enhancement effects. This approach has been demonstrated to significantly improve accuracy in complex matrices like vinegar, where acetic acid creates substantial matrix effects [5].
Standard Addition Method: For particularly complex matrices, employ standard addition by spiking known concentrations of target analyte into aliquots of the sample itself.
For reliable 2-AA quantification, method validation should include the following parameters:
The SPME GC-MS method for 2-AA analysis finds applications across multiple domains:
Pharmaceutical Analysis: Monitoring 2-AA derivatives in drug metabolism studies, quality control of carbohydrate-based therapeutics, and analysis of glycoconjugate vaccines [1].
Food Quality and Authenticity: Profiling of volatile compounds in food products, detection of process contaminants, and authenticity verification of premium ingredients [4].
Metabolomics Studies: Untargeted analysis of metabolic pathways in biological systems, where 2-AA-labeled carbohydrates can be tracked through various biochemical transformations [6].
The technique has been successfully applied to diverse matrices including herbal medicines [7], vinegar [5], Liupao tea [6], garlic [4], alfalfa [2], meat products [8], and fruit kernels [9], demonstrating its versatility across sample types.
Fiber Degradation: Monitor fiber performance regularly through quality control samples. Replace fiber when sensitivity decreases > 20% or peak shape deteriorates significantly [1].
Carryover Effects: Implement adequate desorption time and temperature. Include blank runs between samples to monitor and prevent carryover.
Matrix Effects: For complex matrices, employ the matrix-matched calibration or standard addition methods to compensate for variable extraction efficiency [5].
Relative Standard Deviation (RSD): Maintain RSD < 10% for replicate analyses through careful control of extraction parameters, particularly temperature, time, and agitation consistency [5].
The following workflow diagram illustrates the complete SPME GC-MS analytical process for 2-AA determination:
SPME GC-MS analysis provides a robust, sensitive, and efficient methodology for the determination of 2-aminobenzamide in complex matrices. The success of this technique relies heavily on careful optimization of extraction parameters, particularly fiber coating selection, temperature, and time. The DVB/CAR/PDMS fiber coating combined with headspace extraction at 60°C for 30 minutes represents the optimal configuration for 2-AA analysis based on current literature. Implementation of matrix-matched calibration and internal standardization addresses potential matrix effects, ensuring accurate quantification across diverse sample types. This comprehensive protocol provides researchers and analytical professionals with a validated foundation for implementing SPME GC-MS methods for 2-AA analysis in pharmaceutical, food, and biological applications.
Atypical aging (ATA), also known as untypical aging off-flavor (UTA), represents a significant quality defect in white wines that manifests as a rapid loss of fruity aromas and the development of unpleasant odors shortly after fermentation. This defect has been documented since the late 1980s and can affect up to 20% of white wines in certain vintages, causing substantial economic losses for winemakers [1]. The chemical compound 2-aminoacetophenone (2-AAP) has been identified as the primary aroma impact substance responsible for ATA, with sensory threshold values ranging from 0.5 to 10.5 μg/L depending on the wine matrix [2]. The characteristic odor profile associated with 2-AAP includes undesirable notes such as naphthalene, floor polish, wet wool, fusel alcohol, or acacia blossom [1].
Understanding and quantifying 2-AAP is crucial for quality control in winemaking, as concentrations exceeding the sensory threshold can render commercial wines unacceptable to consumers. This application note provides comprehensive analytical protocols for the reliable quantification of 2-AAP in wines, along with insights into the chemical formation pathways and preventive strategies supported by current research. The methodologies outlined here are designed for researchers, enologists, and quality control professionals working in wine science and related fields.
The formation of 2-AAP in wine occurs primarily through the oxidative degradation of indole-3-acetic acid (IAA), a naturally occurring phytohormone in grapes. This degradation process is initiated by hydroxyl or superoxide radicals generated through the aerobic oxidation of sulfite during wine storage [1]. The mechanism involves a pyrrole ring cleavage of IAA, leading to the formation of N-formyl-2-aminoacetophenone (FAP) as an intermediate, which subsequently converts to 2-AAP [1]. Research has demonstrated that approximately 40% of added IAA can be degraded within 7 days in model systems containing superoxide and hydroxyl radicals [1].
An alternative formation pathway has been proposed through the photooxidation of tryptophan, both in its free and protein-bound forms. Studies have shown that tryptophan solutions exposed to artificial sunlight, particularly in the presence of the photosensitizer riboflavin, can yield 2-AAP during subsequent storage in model wine solutions [3]. This pathway appears to be enhanced by the presence of tartaric acid in the model wine solution and increases with both irradiation time and storage duration [3].
Multiple factors influence the formation potential of 2-AAP in wines:
Vine Stress Conditions: Grapes grown under stress conditions, particularly insufficient water or nitrogen supply, show higher propensity for 2-AAP development [1]. Additionally, wines produced from high-yield vineyards or early grape vintages demonstrate increased risk [1].
Varietal Susceptibility: Recent research examining 139 white wines from Central Europe revealed significant varietal differences, with Muscat and Riesling wines showing significantly higher concentrations of 2-AAP compared to Chardonnay, Grüner Veltliner, Welschriesling, and Zelen [2]. Interestingly, this varietal effect could not be directly correlated with the concentration of any known 2-AAP precursor.
Transition Metal Ions: The presence of transition metals significantly impacts 2-AAP synthesis through complex interactions. Iron (Fe) and manganese (Mn) tend to promote the formation of 2-AAP, while copper (Cu) appears to limit its formation [2]. Higher concentrations of transition metal ions also enhance the efficiency of antioxidants in reducing 2-AAP formation.
Antioxidant Capacity: The natural antioxidant composition of wine, including phenolic compounds and commercial tannins, can substantially reduce the tendency for UTA formation [1]. Wines with lower antioxidant capacity are generally more susceptible to 2-AAP development, though not all wines with low antioxidants necessarily exhibit UTA.
The analysis of 2-AAP in wine presents analytical challenges due to its low sensory threshold (0.1-1.0 μg/L) and complex wine matrix effects. Several sophisticated techniques have been developed and validated for reliable quantification at or below these concentration levels. The selection of an appropriate method depends on available instrumentation, required throughput, and the desired level of sensitivity and specificity.
Table 1: Comparison of Analytical Methods for 2-AAP Quantification in Wine
| Method | Detection Limit (μg/L) | Quantification Limit (μg/L) | Key Advantages | Matrix Interference |
|---|---|---|---|---|
| HS-SPME-MDGC-MS/MS [4] [5] | 0.01 | 0.14 | Exceptional selectivity and sensitivity; Automated sample preparation | Minimal due to heart-cut technology |
| HPTLC-FLD [6] | 0.1 | 0.3 | Rapid analysis; Lower equipment costs; High throughput capability | Moderate, reduced by cleanup step |
| SIDA-GC-MS [7] | ~0.1 | ~0.3 | High accuracy through isotope dilution; Well-established | Requires synthesis of deuterated standard |
When analyzing 2-AAP, several critical factors must be addressed to ensure accurate quantification:
pH Stability: Alkalization of samples to increase the extractable amount of 2-AAP, while potentially beneficial for headspace methods, has been shown to cause deuterium exchange when using deuterated internal standards (2-AAP-d3), leading to erroneous quantitative results [4] [5]. It is therefore recommended to perform extractions at native wine pH conditions.
Standard Degradation: Neat 2-aminoacetophenone reference standards have been observed to deteriorate during storage, resulting in reduced signal intensities and potential quantification errors [4] [5]. Regular preparation of fresh standard solutions and verification of standard purity is essential for accurate measurements.
Matrix Effects: Wine represents a complex and variable matrix that can cause significant interference, particularly in one-dimensional separation techniques. The use of heart-cut multidimensional chromatography or selective detection modes (e.g., MS/MS, FLD) is recommended to overcome these challenges [4].
This protocol provides exceptional selectivity and sensitivity for 2-AAP quantification, suitable for research applications requiring the highest data quality [4] [5].
The following workflow diagram illustrates the complete HS-SPME-MDGC-MS/MS procedure:
This high-performance thin-layer chromatography method with fluorescence detection provides a cost-effective alternative for routine quality control applications, offering rapid analysis with satisfactory sensitivity [6].
Table 2: Method Validation Parameters for 2-AAP Quantification Techniques
| Validation Parameter | HS-SPME-MDGC-MS/MS [5] | HPTLC-FLD [6] |
|---|---|---|
| Linear Range (μg/L) | 0.1 - 8.0 | 0.3 - 10.0 |
| Calibration Equation | y = 1.2338x + 0.1029 | y = 1.72x + 0.081 |
| Correlation Coefficient (R) | 0.9985 | 0.9990 |
| Limit of Detection (μg/L) | 0.01 | 0.1 |
| Limit of Quantification (μg/L) | 0.14 | 0.3 |
| Recovery Rate (%) | 95-102 | 97-103 |
| Repeatability (RSD%) | <8% | <10% |
For both analytical protocols, implement a 6-point calibration curve covering the expected concentration range of 2-AAP in samples (0.1-10 μg/L). Prepare calibration standards in model wine solution (12% ethanol, 5 g/L tartaric acid, pH 3.5) to minimize matrix effects. For the stable isotope dilution assay used in HS-SPME-MDGC-MS/MS, maintain a constant concentration of the deuterated internal standard while varying the native 2-AAP concentration [5]. Calculate 2-AAP concentrations in samples by comparing the response ratio of 2-AAP to internal standard against the calibration curve.
Establish method performance characteristics through comprehensive validation:
Precision: Determine repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing six replicates of spiked wine samples at low (0.5 μg/L), medium (2.0 μg/L), and high (5.0 μg/L) concentration levels. Acceptable precision should demonstrate relative standard deviations (RSD) below 10% for both methods [6].
Accuracy: Perform recovery studies by spiking 2-AAP-free wine samples with known amounts of 2-AAP prior to extraction. Calculate recovery percentages with acceptable ranges of 95-105% for GC-based methods and 90-107% for HPTLC-FLD [6].
Specificity: Verify method specificity by analyzing 2-AAP-free wine samples to confirm the absence of interfering peaks at the retention position of 2-AAP. For HPTLC-FLD, specificity can be enhanced by measuring fluorescence spectra directly on the plate [6].
Robustness: Evaluate method robustness by deliberately varying critical parameters (extraction time, temperature, mobile phase composition) and assessing the impact on 2-AAP quantification.
Based on current research, several prevention strategies can minimize the risk of 2-AAP formation in commercial wines:
Antioxidant Addition: The addition of ascorbic acid (50-100 mg/L) to white wine before or directly after sulfuration has been shown to strongly inhibit the formation of 2-AAP and UTA [1]. Additionally, commercial tannins, particularly ellagitannins, demonstrate significant efficacy in preventing 2-AAP formation, with performance nearly comparable to ascorbic acid in some studies [2]. These antioxidants function as superoxide radical scavengers, interrupting the oxidative degradation pathway of IAA to 2-AAP.
Transition Metal Management: Monitoring and managing transition metal concentrations in wine can help control 2-AAP formation. Research suggests that limiting iron and manganese concentrations while maintaining adequate copper levels may reduce 2-AAP formation potential [2]. The complex interaction between transition metals and antioxidants indicates that metal ion management should be considered in conjunction with antioxidant strategies.
Viticultural Practices: Implementing viticultural practices that reduce vine stress, particularly avoiding nitrogen and water deficiency, can lower the risk of UTA development [1]. Appropriate canopy management and yield control strategies also contribute to reducing 2-AAP formation potential.
Harvest Timing: Optimal grape maturity at harvest is crucial, as both under-ripe and over-ripe grapes have been associated with increased UTA risk. Monitoring grape maturity parameters in relation to seasonal conditions can help identify optimal harvest windows for UTA minimization.
The reliable quantification of 2-aminoacetophenone is essential for understanding and controlling atypical aging off-flavor in wines. The analytical protocols presented here offer robust methods for detecting 2-AAP at concentrations relevant to its sensory impact. The HS-SPME-MDGC-MS/MS method provides exceptional sensitivity and selectivity for research applications, while the HPTLC-FLD approach offers a cost-effective alternative for routine quality control. Recent research continues to elucidate the complex factors influencing 2-AAP formation, including varietal susceptibility, metal ion interactions, and antioxidant efficacy. Implementation of these analytical methods coupled with appropriate preventive strategies enables winemakers to effectively manage the risk of atypical aging and maintain wine quality throughout the product shelf life.
Pseudomonas aeruginosa is a Gram-negative bacterium that represents a major cause of morbidity and mortality in cystic fibrosis (CF) patients, with chronic infection occurring in the majority of adults with CF. The progressive decline in lung function associated with these infections necessitates reliable detection methods for early intervention and improved clinical outcomes. [1] [2]
2-Aminoacetophenone (2-AA) is a microbial volatile organic compound (VOC) with a molecular weight of 135 g/mol that is produced as an intermediate in the tryptophan catabolic pathway during P. aeruginosa growth. [1] [3] This compound is responsible for the characteristic "grape-like" odor associated with P. aeruginosa cultures and has been identified as a specific biomarker for this pathogen. [1] [4] Research has demonstrated that 2-AA is consistently produced by multiple P. aeruginosa strains across various culture media and is not known to be produced by other common respiratory pathogens, making it an ideal candidate for diagnostic applications. [1]
The clinical significance of 2-AA detection lies in its potential to serve as a non-invasive breath biomarker for early identification of P. aeruginosa colonization in CF patients, potentially allowing for earlier eradication therapy and improved clinical outcomes. [1] Current diagnostic methods relying on sputum cultures and bronchoalveolar lavage fluid (BALF) are either invasive or difficult to obtain, particularly in young children and CF patients taking modulator therapies that reduce mucus production. [1] [5] The detection of 2-AA in breath offers a promising alternative approach that could overcome these limitations.
The analysis of 2-AA requires sophisticated analytical instrumentation capable of detecting this volatile compound at low concentrations in complex biological matrices. Gas Chromatography-Mass Spectrometry (GC/MS) has emerged as the primary platform for 2-AA detection, with several configurations demonstrating optimal performance:
GC/MS with Chemical Ionization: The use of chemical ionization (CI) with methanol as the precursor ion in full scan mode has been shown to increase sensitivity for 2-AA detection compared to electron impact (EI) ionization. This method improves the detection of the molecular ion peak at m/z 135, which is critical for accurate identification. [1]
Tandem Mass Spectrometry (MS-MS): For breath analysis, the implementation of MS-MS capabilities on an ion trap system significantly enhances specificity and sensitivity. The optimal configuration involves CI mode with parent ion selection at m/z 135 (isolation window of m/z 3), excitation storage level of 65, and excitation amplitude of 48. This produces characteristic fragments at m/z 118 (100%), m/z 136 (90%), and m/z 94 (45%). [1]
Additional MS3 Fragmentation: For maximum sensitivity in complex matrices, additional fragmentation using MS3 can be employed by selecting the daughter ion at m/z 118 with the same parameters, producing a single main peak at m/z 118 (100%) for quantification. [1]
Solid Phase Micro Extraction (SPME) has been successfully implemented as a preconcentration technique for 2-AA from both culture headspace and breath samples. The standard methodology employs:
The stability of 2-AA varies significantly depending on the storage container used:
Glass Sampling Bulbs: 2-AA remains stable for up to 6 hours in deactivated glass sampling bulbs, making them the preferred container for sample collection and short-term storage. [1]
Tedlar Bags: 2-AA demonstrates instability in Tedlar bags, making them unsuitable for sample collection when 2-AA is the target analyte. [1]
Table 1: Optimal GC/MS Parameters for 2-AA Detection
| Parameter | Configuration 1: Routine Analysis | Configuration 2: High Sensitivity |
|---|---|---|
| GC Column | Zebron ZB-Wax 30 m × 0.25 mm × 0.25 μm | Zebron ZB-Wax 30 m × 0.25 mm × 0.25 μm |
| Oven Program | 60°C (2 min) to 250°C at 10°C/min, hold 2 min | 60°C (2 min) to 250°C at 10°C/min, hold 2 min |
| Injector | PTV, 250°C, split 1:50 after 1 min | PTV, 250°C, split 1:50 after 1 min |
| Carrier Gas | Helium, 1.2 mL/min constant flow | Helium, 1.2 mL/min constant flow |
| Ionization | Chemical Ionization (methanol) | Chemical Ionization (methanol) |
| MS Mode | Full Scan (m/z 40-650) | MS-MS: Parent m/z 135 → Daughter m/z 118 |
| Detection Limit | Low pico mol/mol range | Enhanced sensitivity for breath analysis |
Purpose: To detect and quantify 2-AA production by bacterial isolates and confirm P. aeruginosa specificity.
Materials:
Procedure:
Quality Control:
Purpose: To detect and quantify 2-AA in human breath samples as a biomarker for P. aeruginosa infection.
Materials:
Procedure:
Quality Control:
The following workflow diagram illustrates the complete breath analysis procedure:
The optimized GC/MS methods enable detection of 2-AA at low pico mol/mol range in breath samples, which is sufficient for clinical application. [1] The MS-MS approach significantly enhances sensitivity and specificity by reducing background interference from other volatile compounds in breath.
In a clinical study involving CF patients and healthy controls, 2-AA detection demonstrated high clinical sensitivity for identifying P. aeruginosa colonization:
The test demonstrated a significantly higher detection rate in subjects colonized with P. aeruginosa (15/16, 93.7%) compared to both healthy controls (5/17, 29%) and CF patients not colonized with P. aeruginosa (4/13, 30.7%). [1]
Quantitative analysis of peak integration values revealed significantly higher 2-AA levels in P. aeruginosa colonized subjects:
Table 2: Clinical Performance of 2-AA Breath Testing for P. aeruginosa Detection
| Patient Population | n | 2-AA Positive (%) | Statistical Significance | Median Peak Integration (Range) |
|---|---|---|---|---|
| CF with *P. aeruginosa* | 16 | 15 (93.7%) | Reference | 242 (0-1243) |
| Healthy Controls | 17 | 5 (29%) | p < 0.0002 | 0 (0-161) |
| CF without *P. aeruginosa* | 13 | 4 (30.7%) | p < 0.001 | 0 (0-287) |
The stability of 2-AA is highly dependent on sampling materials:
Glass Containers: 2-AA remains stable for up to 6 hours in deactivated glass sampling bulbs, making them the preferred collection medium. [1]
Polymer Bags: 2-AA demonstrates significant instability in Tedlar bags, which should be avoided for 2-AA analysis. [1]
Several factors may influence 2-AA detection and should be considered in experimental design:
Bacterial Phenotype: The production of 2-AA is associated with a shift toward chronic infection phenotype in lungs, which may affect detection in early versus established infections. [3]
Strain Variability: While 2-AA production has been confirmed across 20 clinical strains of P. aeruginosa, variations in production levels between strains may occur. [1]
Co-infections: The impact of polymicrobial infections on 2-AA production and detection requires further investigation, though 2-AA appears specific to P. aeruginosa. [1]
2-AA is one of several VOCs produced by P. aeruginosa that have diagnostic potential. The following diagram illustrates the metabolic relationships between key VOC biomarkers:
Other significant VOCs include:
Hydrogen Cyanide (HCN): Consistently detected in breath and sputum of individuals infected with P. aeruginosa [3]
Methyl Thiocyanate: Exhibits parallel correlation with HCN levels in exhaled breath of CF patients (2-21 ppbv) [3]
2-Nonanone: Detected in vitro and in vivo, with enhanced detection sensitivity when combined with other VOCs [3]
Quorum Sensing Molecules: Including 2-heptyl-4-hydroxyquinoline (HHQ) and 2-nonyl-4-hydroxy-quinoline (NHQ), which are detectable in sputum, plasma, and urine, and correlate with clinical status [2]
The detection of 2-AA in breath has significant potential for clinical implementation:
Recent developments indicate growing interest in commercial applications of breath testing for P. aeruginosa:
While 2-AA shows promise as a standalone biomarker, future developments may focus on:
The detection of 2-aminoacetophenone as a volatile biomarker for Pseudomonas aeruginosa infection represents a promising advancement in the management of cystic fibrosis. The protocols outlined in this document provide researchers with robust methods for detecting and quantifying 2-AA in both laboratory and clinical settings. With high sensitivity and confirmed specificity for P. aeruginosa, 2-AA breath testing has the potential to address significant limitations in current diagnostic approaches, particularly for pediatric patients and those on modulator therapies. Continued development in this field, including commercial investment in breath testing platforms, suggests that VOC-based diagnostics may soon become valuable tools in clinical practice for early detection and management of P. aeruginosa infections in CF and potentially other respiratory conditions.
| Aspect | Method/Technique | Key Experimental Details | Key Findings/Applications |
|---|---|---|---|
| Detection & Quantification | Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC/MS) [1] | SPME fiber: 60 µm Carbowax/PEG; GC Column: Zebron ZB-Wax; MS-MS with Chemical Ionization (CI) for enhanced sensitivity [1]. | Detects 2-AA in culture headspace and human breath; specific to P. aeruginosa [1]. |
| In vitro Culture & Specificity | Bacterial Co-culture & Headspace Analysis [1] | Strains cultured in screw-top bottles with Teflon-lined septa; media include Columbia Sheep Blood Agar, Mueller-Hinton Agar, Luria Bertani Agar [1]. | 2-AA produced by 20/20 clinical P. aeruginosa strains; not produced by other common respiratory pathogens [1]. |
| Studying Host-Pathogen Interactions | Airway-on-a-Chip Model [2] | Microfluidic chip with human bronchial epithelial & pulmonary endothelial cells; 2-AA exposure via continuous flow (20 µM, 12 hours); transcriptome analysis by RNA-seq [2]. | Revealed cell-specific responses to 2-AA; identified impacted pathways (HIF-1, glycosphingolipid biosynthesis, proinflammatory signaling) [2]. |
| Investigating Immunometabolic Effects | Macrophage Infection & Metabolic Assays [3] [4] | Use of bone marrow-derived macrophages; infection with P. aeruginosa wild-type & isogenic 2-AA-deficient mutants; assays for ATP/Acetyl-CoA, LC3B/p62 (autophagy), gene expression [3] [4]. | 2-AA impairs mitochondrial respiration, reduces ATP production, and alters lipid metabolism (e.g., Scd1 expression) to promote bacterial persistence [3] [5] [4]. |
Here are detailed methodologies for key experiments involving 2-AA.
This protocol is adapted from research that successfully identified 2-AA as a breath biomarker [1].
This advanced protocol uses a microphysiological system to study the impact of 2-AA on human lung cells [2].
Research has elucidated that 2-AA is not just a biomarker but also a key effector molecule that modulates host immune responses to promote bacterial persistence. The following diagram summarizes the core immunometabolic mechanism by which 2-AA impairs macrophage function.
Beyond this core pathway, 2-AA mediates other pro-persistence effects:
The protocols for monitoring 2-AA provide powerful tools for both diagnostic and basic research applications. The reliable detection of 2-AA via SPME-GC/MS positions it as a strong candidate for developing rapid, non-invasive breath tests for detecting P. aeruginosa lung infections, especially in cystic fibrosis patients [7] [1].
Furthermore, the experimental models for studying 2-AA's biological effects are crucial for understanding how this bacterium establishes chronic infections. The insights gained into its immunometabolic mechanisms reveal potential therapeutic targets. For instance, restoring macrophage ATP levels or Scd1 activity could be explored as host-directed therapies to overcome 2-AA-mediated tolerance and enhance bacterial clearance [3] [4].
Airway-on-chip systems represent a revolutionary approach in pulmonary research that addresses critical limitations of traditional in vitro models and animal testing. These microfluidic devices recreate the air-liquid interface (ALI) and complex cellular architecture of the human respiratory tract, enabling more physiologically relevant studies of lung biology, disease mechanisms, and therapeutic interventions. The fundamental advantage of these systems lies in their ability to mimic the dynamic microenvironment of the human airway, including fluid shear stresses, mechanical stretch, and air flow patterns that significantly influence cellular behavior and function.
The pressing need for such advanced models is underscored by the high failure rate of pulmonary drug development, with approximately 80% of compounds that showed efficacy in rodent models failing in human trials due to species-specific differences in lung anatomy, physiology, and immune responses [1]. Furthermore, the COVID-19 pandemic highlighted the critical importance of having human-relevant models that can accurately mimic the progression of respiratory viral infections from initial nasal infection to distal lung complications [1]. Airway-on-chip technology has evolved to address these challenges by incorporating multiple cell types, including epithelial cells, fibroblasts, and endothelial cells in configurations that better reflect the in vivo cellular landscape of the human respiratory system [2] [3].
The current landscape of airway-on-chip platforms offers researchers various options tailored to different research needs, ranging from high-throughput screening to high-physiological relevance. These systems can be broadly categorized into commercial platforms, such as those offered by Emulate, Inc., and open-access designs that prioritize flexibility and cost-effectiveness [3]. While commercial systems often provide plug-and-play convenience with dedicated pump and flow management systems, open-access models enable greater experimental flexibility and customization at lower costs, making them particularly suitable for academic settings and exploratory research [3].
Recent advancements have focused on increasing the scale and accessibility of these platforms. For instance, the development of large-scale millifluidic systems with culture areas of 90-92 mm² represents a significant improvement over traditional microfluidic channels (≤1 mm), enabling the collection of sufficient biological samples for comprehensive molecular analyses including RNA sequencing, proteomics, and metabolomics [3]. Similarly, the introduction of high-throughput platforms such as the Bronchus-on-a-Chip system embedded in 62 parallel chips within a single standard plate format addresses the critical need for reproducible statistical analysis in preclinical research [4].
Table 1: Technical Specifications of Representative Airway-on-Chip Platforms
| Platform Type | Culture Area | Throughput | Key Features | Primary Applications | Cell Types Demonstrated |
|---|---|---|---|---|---|
| Large-Scale Millifluidic System [3] | 90-92 mm² | Low to moderate | Large sample collection, open-access design, compatible with standard analytics | Chronic exposure studies, molecular analyses | Primary bronchial epithelial cells, fibroblasts, smooth muscle cells |
| Multi-Compartment Platform [1] | Variable per compartment | Low | Nasal, bronchial, and alveolar compartments connected in series | Viral transmission studies, regional lung crosstalk | Regional-specific epithelial cells |
| High-Throughput Bronchus-on-Chip [4] | Tubular structure in 62 chips | High (62 chips/plate) | Tubular architecture, compatible with standard plates | Inflammation studies, goblet cell hyperplasia | Human bronchial epithelial cells (basal, ciliated, secretory) |
| High-Containment Chip [5] | Large-area membrane | Low | Sealed design for biosafety, high-resolution imaging | Respiratory virus research, viral kinetics | Differentiated human primary bronchial epithelial cells |
The multi-compartment airway-on-chip platform represents a significant advancement in modeling the continuous human respiratory tract, enabling researchers to study the regional crosstalk and progressive pathogenesis of respiratory diseases [1]. This system comprises three interconnected chips mimicking the nasal passages, mid-bronchial airways, and distal alveolated airways, thereby recapitulating the key anatomical and physiological components of the respiratory system.
Device Fabrication:
Cell Culture and Differentiation:
System Assembly and Operation:
The large-scale millifluidic airway-on-chip addresses the critical limitation of insufficient biological material from traditional microfluidic devices, enabling comprehensive molecular analyses through its expanded culture surface area [3].
Device Fabrication:
Cell Seeding and Culture:
Table 2: Culture Timeline and Key Differentiation Markers for Airway Epithelial Cells
| Time Point | Key Developmental Events | Quality Assessment Markers | Expected Expression |
|---|---|---|---|
| Day 0-7 | Cell attachment and proliferation | Ki-67 | >60% positive cells |
| Day 7-14 | Early differentiation, junction formation | ZO-1 (tight junctions) | Continuous perimeter staining |
| Day 14-21 | Ciliogenesis, secretory cell differentiation | β-tubulin IV (ciliated cells) | >20% positive cells |
| Day 21-35 | Mucociliary differentiation, barrier maturation | MUC5AC (goblet cells) | 5-10% positive cells |
| Day 35+ | Fully differentiated epithelium | Transepithelial electrical resistance (TEER) | >1000 Ω·cm² |
The multi-compartment airway-on-chip platform has proven particularly valuable for modeling the transmission and progression of respiratory viral infections, as dramatically highlighted by COVID-19 research needs [1]. The system enables researchers to simulate the natural route of infection, from initial viral exposure in the nasal compartment to subsequent spread to distal lung regions.
Infection Protocol:
Response Analysis:
Exemplar Findings:
Airway-on-chip platforms enable high-fidelity disease modeling and therapeutic evaluation for various pulmonary conditions, including chronic obstructive pulmonary disease (COPD), asthma, and pulmonary fibrosis [2] [3] [4].
Inflammation and Goblet Cell Hyperplasia Model:
Compound Testing Protocol:
Diagram 1: This workflow illustrates the key pathological events in inflammatory airway diseases and potential intervention points for therapeutic candidates tested in airway-on-chip platforms.
Successful implementation of airway-on-chip models requires careful attention to technical parameters and rigorous quality control measures to ensure physiological relevance and experimental reproducibility.
Barrier Function Assessment:
Differentiation Quality Control:
Troubleshooting Common Issues:
Airway-on-chip platforms enable comprehensive endpoint analyses that leverage both traditional molecular techniques and specialized assessments unique to these systems.
Molecular Analyses:
Functional Assays:
Airway-on-chip technology has emerged as a powerful platform that bridges the gap between traditional in vitro models and in vivo studies in pulmonary research. These systems successfully recapitulate critical aspects of the human respiratory microenvironment, including the air-liquid interface, multicellular architecture, and dynamic mechanical forces that influence airway biology and disease pathogenesis. The protocols outlined in this document provide researchers with detailed methodologies for implementing these advanced models in their investigations of respiratory viral infections, inflammatory lung diseases, and therapeutic development.
Future advancements in airway-on-chip technology will likely focus on enhancing immunocompetence through incorporation of resident immune cells, increasing platform complexity to model neural and vascular interactions, and improving standardization for broader adoption across research laboratories. Additionally, the integration of sensors for real-time monitoring of physiological parameters and the development of personalized models using patient-derived cells represent exciting frontiers that will further expand the applications and predictive power of these innovative systems. As these technologies continue to evolve, airway-on-chip platforms are poised to become indispensable tools for unraveling the complexities of lung biology and accelerating the development of novel pulmonary therapeutics.
2-Aminoacetophenone (2-AAP, CAS No. 551-93-9) is a volatile aromatic compound with significant analytical importance in multiple fields. In the wine industry, it is recognized as the key component responsible for the "atypical aging off-flavor" (UTA), described sensorily as floor polish, wet wool, or naphthalene notes, with a sensory threshold of approximately 1 μg/L in white wines [1]. In clinical microbiology, 2-AAP serves as a potential breath biomarker for detecting Pseudomonas aeruginosa infections in cystic fibrosis patients, as this pathogen consistently produces 2-AAP during growth [2]. Additionally, pharmaceutical research has identified various aminoacetophenone derivatives, such as mohangic acids, from microbial sources with potential bioactive properties [3].
The accurate analysis of 2-AAP presents substantial challenges due to its low concentration in complex matrices, chemical instability, and susceptibility to matrix interference during analysis. This comprehensive protocol addresses these challenges by providing detailed, validated methodologies for sample preparation and analysis, emphasizing stability considerations throughout the analytical workflow. These methods are designed to support researchers in pharmaceutical development, food quality control, and clinical diagnostics where precise 2-AAP quantification is critical.
2-Aminoacetophenone (C~8~H~9~NO, MW 135.16) is a volatile aromatic ketone characterized by a primary amine group ortho to the acetyl moiety. This structure contributes to both its analytical detectability and its chemical instability. The compound exhibits strong native fluorescence, enabling highly sensitive detection with appropriate instrumentation [4]. Understanding its properties is essential for developing reliable analytical methods.
Table 1: Fundamental Properties and Stability Challenges of 2-Aminoacetophenone
| Property Category | Characteristics | Analytical Implications |
|---|---|---|
| Structural Properties | Ortho-positioned amine and acetyl groups, aromatic ring | Enables multiple detection modes but increases reactivity |
| Physical Properties | Volatile, grape-like odor, fluorescent when excited | Suitable for GC and fluorescence detection, but requires careful handling to prevent loss |
| Stability Challenges | Degrades in neat form; pH-dependent deuterium exchange | Requires fresh standard preparation; careful pH control during extraction |
| Matrix Interactions | Subject to co-elution in wine; binds to matrix components | Requires selective separation methods like MDGC or HPTLC |
The most significant stability challenges for 2-AAP analysis include:
Chemical Degradation: Neat 2-AAP references standards undergo polymerization during storage, leading to reduced signal intensities and potentially erroneous quantification [1]. This degradation necessitates careful preparation and validation of standard solutions for accurate analysis.
pH-Dependent Stability: The extractability and stability of 2-AAP are strongly influenced by pH. In acidic environments like wine (pH 3-3.6), 2-AAP exists primarily in its protonated form, reducing its headspace concentration [1]. While alkalization can improve headspace partitioning, this approach must be used cautiously as basic conditions trigger deuterium exchange in the trideuterated internal standard (2-AAP-d~3~), compromising stable isotope dilution assays [1].
Matrix Interactions: Complex sample matrices like wine contain numerous interfering compounds that can co-elute with 2-AAP, particularly in one-dimensional chromatographic systems [1]. These interactions necessitate sophisticated clean-up and separation techniques to ensure accurate quantification.
Proper sample preparation is critical for accurate 2-AAP analysis due to its low concentrations and complex matrices. The selection of preparation method depends on the analytical technique, matrix characteristics, and required sensitivity.
Table 2: Comparison of Sample Preparation Methods for 2-Aminoacetophenone Analysis
| Method | Principles | Advantages | Limitations | Optimal Use Cases |
|---|---|---|---|---|
| HS-SPME | Headspace partitioning onto coated fiber | Minimal solvent; easy automation; high sensitivity | Fiber cost; potential carryover; optimization intensive | Routine analysis with GC-based detection |
| DI-SPME | Direct immersion of fiber into liquid sample | Enhanced extraction efficiency for less volatile compounds | Fiber fouling in complex matrices; shorter fiber lifetime | Samples with minimal particulate matter |
| Liquid-Liquid Extraction | Solvent partitioning using TBME or pentane | No specialized equipment; high capacity | Time-consuming; solvent use; emulsion formation | HPTLC analysis; when specialized equipment unavailable |
| Solid Phase Extraction | Sorption onto LiChrolut EN resin | Clean extracts; concentration capability | Method development complexity; solvent use | Complex matrices requiring extensive clean-up |
SPME methods provide a solvent-free approach for extracting 2-AAP from various matrices, with two primary implementations:
Headspace SPME (HS-SPME): This method is particularly suitable for volatile 2-AAP analysis. The recommended fiber is 60 μm Carbowax/PEG or 50/30 μm DVB/CAR/PDMS (2 cm) [2]. For wine analysis, place 2 mL sample in a 20 mL headspace vial with 1 g Na~2~SO~4~ to improve volatility [1]. Under native pH conditions (without alkalization to avoid deuterium exchange), incubate at 50°C for 5-10 minutes, then expose the fiber to the headspace for 30-45 minutes with agitation [1]. This approach achieves detection limits of approximately 0.01 μg/L in wine [1].
Direct Immersion SPME (DI-SPME): For improved extraction efficiency of less volatile analogs or in matrices with limited headspace, DI-SPME may be preferred. Implemented using a 50/30 μm DVB/CAR/PDMS fiber, the method involves immersing the fiber directly into a 15 mL sample saturated with NaCl in a 20 mL vial [5]. After a 5-minute pre-equilibration at 50°C, extraction proceeds for 30 minutes with agitation, achieving detection limits to 1 ng/L [5].
For high-performance thin-layer chromatography (HPTLC) applications, LLE provides an effective sample preparation approach:
The following workflow diagram illustrates the key decision points in selecting and implementing sample preparation methods for 2-AAP analysis:
This heart-cut multidimensional gas chromatography tandem mass spectrometry method provides exceptional selectivity and sensitivity for 2-AAP determination in complex matrices, achieving a detection limit of 0.01 μg/L [1].
Sample Preparation: Pipette 2 mL of wine into a 20 mL headspace vial containing 1 g of sodium sulfate [1]. For stable isotope dilution assay, add deuterated internal standard (2-AAP-d~3~) at the beginning of preparation [1].
HS-SPME Extraction: Under native pH conditions (without alkalization), incubate samples at 50°C for 5 minutes with agitation. Expose the preconditioned SPME fiber to the headspace for 30-45 minutes at the same temperature [1].
Thermal Desorption: Desorb the fiber in the PTV injector at 250°C for 2 minutes in splitless mode, then activate split flow (1:50) after 1 minute [1].
Heart-Cut MDGC Analysis:
MS-MS Detection: Employ chemical ionization with methanol as reagent gas. Monitor the transition from parent ion m/z 135 to characteristic daughter ions m/z 118 (100%), 136 (90%), and 94 (45%) for confirmation [2]. For enhanced sensitivity, employ MS~3~ with further fragmentation of m/z 118 [2].
Quantification: Use a 6-point calibration curve in the range of 0.1-8 μg/L, prepared in model wine. Apply the stable isotope dilution equation using peak area ratios of 2-AAP to 2-AAP-d~3~ [1].
As an alternative to GC-based methods, high-performance thin-layer chromatography with fluorescence detection provides a rapid screening approach for 2-AAP determination, with throughput advantages for routine analysis [4].
Sample Preparation: Perform liquid-liquid extraction as described in Section 3.2. Evaporate the TBME extract under a gentle nitrogen stream at room temperature, then reconstitute in 100 μL of ethanol [4].
Plate Application: Apply 10-20 μL of reconstituted extract as 8-mm bands onto the amino HPTLC plate, positioned 15 mm from the bottom edge. Include calibration standards (0.5-5 μg/L) on each plate [4].
Chromatographic Development: Develop the plate in the pre-saturated twin-trough chamber with mobile phase to a distance of 70 mm. Dry the plate completely under a stream of warm air for 5 minutes [4].
Fluorescence Enhancement: Dip the dried plate into hexane-paraffin oil solution for 3 seconds using an automatic dipping device. Remove and dry again for 2 minutes [4].
Fluorescence Detection: Scan the plate with a fluorescence detector at excitation 366 nm and emission >400 nm. 2-AAP appears as a sharp blue band at R~f~ ≈ 0.45, with the internal standard (2-amino-4-methoxyacetophenone) at R~f~ ≈ 0.35 [4].
Quantification: Generate a calibration curve by plotting peak areas of standards against concentration. Calculate sample concentrations using the internal standard method, with typical detection and quantification limits of 0.1 μg/L and 0.3 μg/L, respectively [4].
The following diagram illustrates the complete analytical workflow for 2-AAP analysis, highlighting the parallel paths for GC-MS and HPTLC methodologies:
Reference Standards: Prepare fresh 2-AAP standard solutions regularly due to polymerization during storage of neat material [1]. Store neat standard under inert atmosphere at -20°C for no more than 3 months.
Deuterated Internal Standards: Avoid alkaline conditions (pH >8) when using 2-AAP-d~3~ for stable isotope dilution assays, as deuterium exchange occurs rapidly, compromising quantification accuracy [1].
Sample Storage: Preserve wine samples at 4°C and analyze within 48 hours of opening. For long-term storage, keep unopened bottles at -20°C and avoid repeated freeze-thaw cycles [4].
SPME Fiber Maintenance: Condition new fibers according to manufacturer specifications. Between analyses, recondition fibers for 10 minutes at 250°C to prevent carryover. Monitor fiber performance with quality control standards [1].
HPTLC Plate Preparation: Pre-wash amino plates with methanol and activate at 110°C for 30 minutes before sample application. Maintain consistent laboratory humidity (40-60% RH) during application and development [4].
MDGC Heart-Cut Timing: Precisely determine the heart-cut window using standard solutions before analyzing samples. The typical retention window for 2-AAP transfer between dimensions is 10-20 seconds [1].
The accurate analysis of 2-aminoacetophenone requires careful attention to stability concerns and matrix effects throughout the analytical process. The protocols detailed in this application note provide validated approaches for reliable 2-AAP quantification in complex matrices.
For maximum sensitivity and selectivity in research applications, the HS-SPME-MDGC-MS/MS method provides exceptional performance with detection limits of 0.01 μg/L, though it requires significant instrumental resources [1]. For routine quality control with higher sample throughput, the HPTLC-FLD method offers rapid analysis with detection limits of 0.1 μg/L, sufficient for monitoring 2-AAP relative to its sensory threshold [4].
Critical considerations for success include: using freshly prepared standards, maintaining native pH conditions when employing deuterated internal standards, implementing appropriate sample preparation for the specific matrix, and validating method performance with quality control samples in each analytical batch. By adhering to these protocols and considerations, researchers can achieve reliable, reproducible quantification of 2-aminoacetophenone across diverse application fields.
This section outlines a specific, validated method for quantifying 2-AAP, which can serve as a starting point for method development for its metabolites.
Application Note: Quantitative Analysis of 2-Aminoacetophenone by Reverse-Phase HPLC-UV [1].
For any analytical method to be used in drug development, key validation parameters must be established. The table below summarizes typical criteria based on a related HPLC-UV method for pharmaceutical analysis [3].
| Parameter | Target Criteria |
|---|---|
| Specificity | No interference from blank; Resolution > 3.0 between adjacent peaks [3]. |
| Linearity | Correlation coefficient (r) ≥ 0.999 over the analytical range [3]. |
| LOD/LOQ | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ [3]. |
| Accuracy | Recovery rates typically between 90–112% [3] [4]. |
| Precision | Relative Standard Deviation (RSD) < 5% for repeatability [3]. |
For a comprehensive metabolomics study, the process extends beyond a single HPLC run. The following workflow diagrams the key stages from sample preparation to metabolite identification.
Developing a method for 2-AAP metabolites requires a strategic approach, as explicit protocols are scarce.
Arachidonic acid (AA), also known as eicosatetraenoic acid (C20:4, ω-6), is an essential polyunsaturated fatty acid that serves as a fundamental component of mammalian cell membranes and a precursor to bioactive lipid mediators. First identified and named by J. Lewkowitsch in 1913, with its exact structure elucidated in the 1940s, AA has emerged as a critical signaling molecule in numerous physiological and pathological processes. AA is primarily esterified in glycerophospholipids in cell membranes and released by cytosolic phospholipase A2 (cPLA2) in response to various stimuli, initiating a complex metabolic cascade that produces diverse eicosanoids with potent biological activities. These metabolites play crucial roles in inflammation, immunity, tissue homeostasis, and have been implicated in various disease states, making the AA metabolic pathway a significant target for therapeutic intervention in conditions ranging from inflammatory diseases to cancer.
The biochemical importance of AA metabolism stems from its position as the direct precursor to three major enzymatic pathways: the cyclooxygenase (COX) pathway producing prostaglandins and thromboxanes, the lipoxygenase (LOX) pathway generating leukotrienes and lipoxins, and the cytochrome P450 (CYP450) pathway creating epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs). Each pathway produces distinct metabolites with specific biological functions, often with opposing effects, creating a complex regulatory network that maintains physiological balance. The compartmentalization of these enzymes in different cellular locations (cytoplasm, endoplasmic reticulum, mitochondria, and nuclear membrane) adds another layer of regulation to AA metabolism. Understanding these pathways and their interactions provides valuable insights for drug discovery and therapeutic development targeting inflammatory and metabolic diseases.
| Method | Enamine Database | ChEMBL Database | ZINC250k Database |
|---|---|---|---|
| SynNet | 25.2% | 7.9% | 12.6% |
| SynFormer | 63.5% | 18.2% | 15.1% |
| ReaSyn | 76.8% | 21.9% | 41.2% |
Recent advances in artificial intelligence approaches have significantly improved retrosynthesis planning for complex molecules like those in AA pathways. As shown in Table 1, ReaSyn, a generative model developed by NVIDIA that uses a chain of reaction (CoR) notation inspired by chain of thought approaches in large language models, demonstrates superior performance across multiple chemical databases compared to traditional methods [1]. This approach treats synthetic pathways as reasoning chains, incrementally constructing pathways from simple building blocks to target molecules, enabling more efficient exploration of synthesizable chemical space. The improved performance is particularly evident in the ZINC250k database, where ReaSyn achieves approximately 2.7 times greater success than SynFormer, highlighting its potential for complex molecule synthesis planning relevant to AA pathway intermediates.
Table 2: Molecular Optimization Performance of Various Synthesis-Based Methods
| Method | Optimization Score |
|---|---|
| DoG-Gen | 0.511 |
| SynNet | 0.545 |
| SynthesisNet | 0.608 |
| Graph GA-SF | 0.612 |
| Graph GA-ReaSyn | 0.638 |
Molecular optimization represents a critical step in developing therapeutic compounds targeting AA pathways. As illustrated in Table 2, methods combining graph-based genetic algorithms (Graph GA) with advanced synthesis planning demonstrate enhanced optimization performance. Graph GA-ReaSyn achieves the highest optimization score (0.638), indicating its effectiveness in navigating complex chemical spaces while maintaining synthesizability constraints [1]. This approach can project molecules generated by off-the-shelf molecular optimization methods into synthesizable chemical space, enabling practical therapeutic development for AA pathway modulation. The integration of synthetic accessibility directly into the optimization process represents a significant advancement over traditional methods that often generate theoretically promising compounds with challenging synthetic routes.
Table 3: Major Arachidonic Acid Metabolites and Their Biological Functions
| Metabolic Pathway | Key Enzymes | Primary Metabolites | Biological Functions |
|---|---|---|---|
| COX Pathway | COX-1, COX-2 | PGH₂, PGE₂, PGD₂, PGF₂, PGI₂, TXA₂ | Inflammation, pain, fever, platelet aggregation, vascular tone |
| LOX Pathway | 5-LOX, 12-LOX, 15-LOX | LTB₄, LTC₄, LTD₄, LTE₄, Lipoxins | Leukocyte chemotaxis, bronchoconstriction, inflammation resolution |
| CYP450 Pathway | CYP450 epoxygenase, CYP450 ω-hydroxylase | EETs, 19,20-HETE | Vasodilation, vascular remodeling, angiogenesis, hypertension |
The complexity of AA metabolism is reflected in the diverse array of enzymes and metabolites summarized in Table 3. These metabolites function as potent signaling molecules in a cell- and context-specific manner [2]. For instance, prostaglandin E₂ (PGE₂) exhibits dual roles in bone metabolism by both promoting osteoblast proliferation and differentiation while also stimulating RANKL-mediated osteoclast formation and bone resorption. Similarly, leukotriene B₄ (LTB₄) promotes peripheral blood mononuclear cell differentiation into osteoclasts while reducing mineralized nodule formation in osteoblasts. This functional duality underscores the importance of precise spatial and temporal regulation of AA metabolites and highlights the challenges in developing targeted therapeutic interventions without disruptive side effects.
Principle: This protocol utilizes generative AI models to predict viable synthetic pathways for target molecules, including AA metabolites and inhibitors, treating synthetic pathways as reasoning chains similar to chain-of-thought approaches in large language models [1].
Materials and Equipment:
Procedure:
Target Molecule Preparation:
Pathway Generation:
Pathway Evaluation and Selection:
Experimental Validation:
Troubleshooting Tips:
Principle: This protocol describes goal-directed molecular optimization while maintaining synthesizability constraints, particularly relevant for developing AA pathway inhibitors with improved drug-like properties and feasible synthetic routes [1].
Materials and Equipment:
Procedure:
Initial Compound Set Generation:
Synthesizability Projection:
Multi-objective Optimization:
Hit Expansion and Analog Selection:
Validation Methods:
Principle: This protocol describes the high-performance liquid chromatography (HPLC) analysis and purification of AA metabolites and related synthetic compounds, based on established methodologies with modifications for lipid mediators [3] [4].
Materials and Equipment:
Procedure:
Sample Preparation:
Analytical HPLC Method Development:
Purification Method:
Compound Identification and Quantification:
Method Notes:
Figure 1: Arachidonic Acid Metabolic Pathways. This diagram illustrates the three major enzymatic pathways (COX, LOX, and CYP450) and non-enzymatic oxidation of arachidonic acid, showing key enzymes and metabolites [2].
Figure 3: Alternate-Pump Recycling HPLC System. This diagram shows the configuration of the alternate-pump recycling HPLC system used for challenging separations of closely related compounds, such as protected carbohydrates or lipid metabolites [4].
The complex network of enzymes in AA metabolism presents numerous opportunities for therapeutic intervention. Cyclooxygenase enzymes (COX-1 and COX-2) have been successfully targeted by nonsteroidal anti-inflammatory drugs (NSAIDs), with selective COX-2 inhibitors developed to reduce gastrointestinal side effects. However, recent research has revealed complex interactions between these pathways, where inhibition of one enzyme can lead to compensatory upregulation of others. For instance, studies have shown that when COX-2 and 5-LOX gene expression is inhibited, there is compensatory upregulation of COX-1 [2]. This understanding has led to the development of dual inhibitors targeting multiple AA metabolic enzymes simultaneously, such as dual COX-2/5-LOX inhibitors that exert synergistic anti-inflammatory and antitumor effects by preventing such compensatory mechanisms.
Beyond the classic COX and LOX targets, recent research has identified additional strategic targets in AA metabolism. Acyl-coenzyme A synthetase long-chain isoform 4 (ACSL-4), an isozyme that catalyzes AA into glycerophospholipids, represents a promising target for modulating overall AA availability [2]. Similarly, soluble epoxide hydrolase (sEH), the major enzyme that degrades EETs produced by CYP450 enzymes, has emerged as a valuable target; inhibition of sEH leads to repression of COX-2 gene expression and alleviates inflammation caused by lipopolysaccharide (LPS) [2]. The cross-talk between different AA metabolic pathways further complicates therapeutic targeting, as evidenced by research showing that exogenous 11,12-EET could suppress the synthesis of PGE₂ in rat monocytes [2]. These findings highlight the importance of understanding pathway interactions when designing therapeutic interventions.
The clinical significance of AA pathway modulation extends across numerous therapeutic areas, including inflammation, pain management, cardiovascular diseases, and cancer. In bone health, AA metabolites play important but complex roles, with PGE₂ demonstrating dual functions in bone remodeling by both stimulating osteoblast proliferation and differentiation while also promoting RANKL-mediated osteoclast formation [2]. This duality presents challenges for therapeutic development, as context-specific modulation is required rather than simple inhibition or activation. Similarly, in cancer, AA metabolites have been implicated in tumor progression, angiogenesis, and metastasis, making them attractive targets for anticancer therapy, particularly in combination with chemotherapy and immunotherapy.
Here are answers to common technical questions about working with 2-aminoacetophenone:
What are the critical stability issues of 2-aminoacetophenone? 2-Aminoacetophenone is susceptible to two primary stability issues: general chemical degradation and pH-dependent deuterium exchange for isotopically labeled standards.
How should I store 2-aminoacetophenone? To maximize stability, follow these storage conditions [3]:
What is a reliable method for analyzing 2-AAP in complex matrices? A robust method for analyzing 2-AAP at trace levels (e.g., in wine) uses Headspace Solid-Phase Microextraction (HS-SPME) coupled with Heart-Cut Multidimensional Gas Chromatography and Tandem Mass Spectrometry (H/C MDGC-MS-MS) [1] [2].
The table below summarizes critical data for troubleshooting 2-AAP experiments.
| Aspect | Key Parameter | Note / Reference |
|---|---|---|
| Storage Condition | Cool, dark, under inert gas | Prevents degradation of neat standard [3] |
| Solution pH | Avoid alkalization | Critical when using deuterated internal standard (2-AAP-d3) to prevent H/D exchange [1] |
| Sensory Threshold | ~0.5 - 1.5 μg/L (in white wine) | Context for required analytical sensitivity [4] [5] |
| Analytical LOD | 0.01 μg/L | HS-SPME H/C MDGC-MS-MS method [2] |
| Analytical LOQ | 0.14 μg/L | HS-SPME H/C MDGC-MS-MS method [2] |
The following diagram outlines the core analytical procedure, highlighting steps critical for ensuring accuracy.
For your reference, here are some basic physicochemical properties of 2-aminoacetophenone [6]:
Researchers often encounter inaccurate quantification when using deuterated 2-Aminoacetophenone (2-AAP-d3) as an internal standard. The following table outlines the core problems and their solutions.
| Problem | Root Cause | Impact on Data | Recommended Solution |
|---|---|---|---|
| Erroneous quantification [1] [2] | Deuterium (H/D) exchange in the internal standard (2-AAP-d3) when samples are alkalized to increase headspace concentration [1]. | Loss of deuterium label leads to incorrect signal ratios in Stable Isotope Dilution Assays (SIDA), causing erroneous quantitative results [1]. | Perform Headspace Solid-Phase Microextraction (HS-SPME) at native wine pH instead of under alkaline conditions [1] [2]. |
| Signal reduction & false response [1] [2] | Chemical degradation (polymerization) of the neat 2-AAP reference substance during storage [1]. | Reduced signal intensities from degraded standards lead to an underestimation of analyte concentration [1]. | Use a freshly prepared or properly validated reference standard for calibration [1]. |
The method below, adapted from Schmarr et al. (2016), avoids the pitfalls of alkalization and is suitable for routine control of "atypical aging off-flavor" in wine at concentrations below the sensory threshold (≈1 µg/L) [1] [2].
Method: HS-SPME with H/C MDGC-MS-MS at Native pH [1] Key Advantage: Prevents deuterium exchange in the internal standard, ensuring quantitative accuracy.
Workflow Steps:
The following diagram illustrates the logical decision-making process for selecting the appropriate analytical method for 2-AAP, based on your primary goal and equipment availability.
The following table summarizes the quantitative performance of the recommended HS-SPME MDGC-MS-MS method as reported in the literature [2].
| Parameter | Value / Description |
|---|---|
| Calibration Range | 0.1 - 8 µg L⁻¹ [2] |
| Linearity (R) | 0.9985 [2] |
| Limit of Detection (LOD) | 0.01 µg/L [2] |
| Limit of Quantification (LOQ) | 0.14 µg/L [2] |
Optimizing extraction is a multi-factorial process. The table below summarizes the core parameters to investigate, drawing from methods used for phenolic acids, lipids, and metabolites [1] [2] [3].
| Parameter | Impact on Recovery | Common Optimization Range | Example Technique |
|---|---|---|---|
| Solvent Composition | Polarity affects solubility & compound selectivity [3] [4]. | Ethanol-water 0-100% [3]. | Solid Phase Extraction (SPE) [1]. |
| Temperature | Increases solubility/diffusion; risk of degradation at high temps [3]. | 20°C - 50°C [3]. | Dynamic Maceration [3]. |
| Extraction Time | Longer times can increase yield until equilibrium [3]. | 1 - 40 minutes (assisted methods) [3]. | Ultrasound-Assisted Extraction [3]. |
| Sample-to-Solvent Ratio | Affects concentration gradient & mass transfer efficiency [4]. | Specific to matrix (e.g., 1:19 for vinal pods) [3]. | General principle for all methods. |
| Polymer/Sorbent Type | Critical for selectivity in SPE; functional groups dictate binding [1]. | Monomers (e.g., 2-iPOX), Crosslinkers (e.g., EGDMA, DVB) [1]. | Polymer-based SPE [1]. |
For a rigorous approach, consider these established experimental protocols:
Here are solutions to common problems, framed as FAQs:
FAQ: My extraction recovery is low. What should I check first?
FAQ: My extracts contain too much matrix interference. How can I improve purity?
FAQ: How can I make my extraction process faster and more sustainable?
The following diagram outlines a logical, step-by-step workflow for troubleshooting and optimizing your extraction process, integrating the concepts discussed above.
What is 2-Aminoacetophenone (2-AA) and why is it important? 2-AA is a small volatile molecule with dual significance. In medical research, it is a quorum-sensing molecule produced by the pathogen Pseudomonas aeruginosa that induces oxidative stress, apoptosis in host cells, and rewires immunometabolism to promote chronic infection [1] [2]. In wine chemistry, it is the primary compound responsible for an "atypical ageing" off-flavor, described as mothballs or dirty dishrags [3] [4].
Which antioxidants are effective at inhibiting 2-AA formation? Research from wine science, which investigates the chemical prevention of 2-AA, has identified several effective antioxidants. The efficacy can vary, and a combination approach is often best.
How do transition metal ions influence 2-AA formation? Metal ions play a complex role as catalysts in the oxidative reactions that lead to 2-AA [3] [6].
What are the cellular consequences of 2-AA exposure in infection models? In immunology and microbiology, 2-AA disrupts host cell function by targeting mitochondrial metabolism.
This protocol is adapted from studies on atypical ageing in wine [3] [7].
The table below summarizes quantitative findings from key studies on this topic:
| Antioxidant / Factor | Effect on 2-AA Formation | Key Findings & Context |
|---|---|---|
| Commercial Tannins | Strong Inhibition | More efficient than glutathione in wine; gallotannin effect is comparable to ascorbic acid [3]. |
| Ascorbic Acid | Strong Inhibition | Can produce strong oxidants if SO₂ is too low; use with caution in winemaking [3]. |
| Glutathione | Variable Inhibition | Less consistent than tannins; efficacy can be influenced by wine matrix [3] [4]. |
| Iron (Fe) | Promotion | Generally promotes 2-AA formation in wine models [3] [4]. |
| Manganese (Mn) | Promotion | Tends to increase 2-AA synthesis [3] [4]. |
| Copper (Cu) | Inhibition | Presence in wine was observed to limit 2-AA formation [3] [4]. |
This protocol is based on immunometabolism research [1] [2] [8].
The following diagram illustrates the core signaling pathway through which 2-AA disrupts mitochondrial function in immune cells, as identified in recent research [2]:
This pathway explains the metabolic basis for immune tolerance and persistence of Pseudomonas aeruginosa in chronic infections.
1. How can I systematically troubleshoot unexpected results in my experimental protocols? Unexpected results are inevitable in research but can be valuable for learning and improvement. A systematic approach is key to identifying the cause [1].
2. What are the primary metabolic pathways of Arachidonic Acid (AA) and their significance in disease? Arachidonic Acid (AA) is an omega-6 polyunsaturated fatty acid that is metabolized by three distinct enzyme systems into a spectrum of bioactive mediators, playing key roles in inflammation, cardiovascular biology, and carcinogenesis [3].
| Pathway | Key Enzymes | Major Metabolites / Products | Primary Functions & Clinical Significance |
|---|---|---|---|
| Cyclooxygenase (COX) | COX-1, COX-2 | Prostaglandins (PGE₂, PGI₂), Thromboxane A₂ (TXA₂) | Inflammation, pain, fever, platelet aggregation; targeted by NSAIDs [3]. |
| Lipoxygenase (LOX) | 5-LOX, 12-LOX, 15-LOX | Leukotrienes (LTB₄, LTC₄), Lipoxins (LXs) | Asthma, allergies, inflammation; 5-LOX inhibitors and LT receptor antagonists used therapeutically [3]. |
| Cytochrome P450 (CYP) | CYP2J, CYP2C (epoxygenases); CYP4A (ω-hydroxylases) | Epoxyeicosatrienoic Acids (EETs), 20-Hydroxyeicosatetraenoic Acid (20-HETE) | Vasodilation (EETs), vasoconstriction (20-HETE); potential therapeutic targets for cardiovascular diseases and cancer [3]. |
3. Can existing drugs be repurposed to target the Arachidonic Acid pathway in cancer? Yes, drug repurposing is a promising strategy that can save time and cost compared to traditional drug development [4]. Antiplatelet agents like aspirin and clopidogrel, which target aspects of AA metabolism, show potential for cancer prevention.
The following diagram illustrates the three major metabolic pathways of Arachidonic Acid, their key enzymes, metabolites, and physiological roles.
The MSIT is a well-established fMRI paradigm used to evaluate neural correlates of cognitive interference resolution [5]. Here is a detailed methodology:
The diagram below illustrates the mechanism by which repurposed antiplatelet drugs aspirin and clopidogrel interfere with platelet-induced signaling in cancer development.
What are the primary sources of matrix effects in 2-AAP analysis? Matrix effects primarily arise from the complex composition of wine aroma, where numerous co-eluting compounds can interfere with the ionization and detection of 2-AAP during Gas Chromatography-Mass Spectrometry (GC-MS) analysis [1] [2]. These components can suppress or enhance the target analyte's signal, leading to inaccurate quantification.
What is the most effective strategy to correct for matrix effects in quantitative analysis? The use of a Stable Isotope Dilution Assay (SIDA) is widely regarded as the most effective strategy [1] [3] [4]. This method employs a deuterated internal standard (e.g., 2-AAP-d3), which has nearly identical chemical properties to 2-AAP. Since the standard and analyte are affected by matrix effects equally, the ratio between them remains constant, allowing for accurate compensation [2] [5].
Why might my 2-AAP standard show reduced signal intensity over time? Neat 2-AAP reference substance is known to degrade (polymerize) during storage [3] [4]. Using an aged standard without re-calibration can lead to falsely low results. It is recommended to prepare fresh standard solutions regularly and verify their concentration.
Does the sample's pH affect the analysis? Yes, pH is critical. While alkalization (increasing pH) can theoretically increase the amount of 2-AAP in the headspace for techniques like HS-SPME, it is risky when using a deuterated standard (2-AAP-d3). In an alkaline milieu, the deuterium atoms can exchange with hydrogen from the solvent, causing the standard's signal to shift and leading to erroneous quantitative results [3] [4]. Therefore, many modern methods perform HS-SPME at the native pH of wine to avoid this issue [4].
The table below summarizes the core problems and validated solutions for matrix effects in 2-AAP quantification.
| Core Problem | Recommended Strategy | Key Technical Implementation Details |
|---|---|---|
| General Matrix Effects | Improved Sample Clean-up & Separation | Solid Phase Extraction (SPE) with sorbents like LiChrolut EN [1]. Multidimensional GC (MDGC) provides superior separation from interfering compounds [1] [3] [4]. |
| Ion Suppression/Enhancement in MS | Stable Isotope Dilution Assay (SIDA) | Use deuterated 2-AAP-d3 as an internal standard. It co-elutes with the analyte and experiences the same matrix effects, providing robust correction [1] [3] [4]. |
| Co-eluting Interferences | Selective Detection Modes | Use Tandem Mass Spectrometry (MS/MS) or selective detectors (NPD). This adds a layer of specificity, ignoring compounds that don't produce the specific fragment ions [3] [4]. |
| Low Analytical Signal | Optimized Extraction & Sensitivity | Headspace SPME (HS-SPME) is an efficient, easy-to-automate technique for concentrating 2-AAP from the sample headspace [3] [4]. |
| Standard & Sample Stability | Careful pH & Storage Management | Avoid alkalization of samples containing 2-AAP-d3. Prepare fresh standard solutions frequently to avoid degradation [3] [4]. |
Here are detailed methodologies for two key approaches cited in the literature.
This method is designed for high selectivity and is suitable for routine control [3] [4].
This earlier established method also effectively handles complex matrices [1].
This workflow can be visualized as follows:
The optimal combination of techniques depends on your specific requirements for sensitivity, selectivity, and throughput. The following diagram illustrates the decision-making process for constructing a robust analytical method.
Q: What are the most effective strategies to improve the sensitivity of my 2-AA detection assay? A: Assay sensitivity can be enhanced at multiple stages: surface engineering, signal amplification, and data processing. The optimal strategy often involves a combination of approaches.
| Strategy | Mechanism | Achieved Sensitivity/Performance | Key Considerations |
|---|---|---|---|
| Dual-MRFL Differential Detection [1] | Doubles the scaling factor between sensor output and magnetic field via differential processing of two resonance frequencies. | 0.56 nT/√Hz (58.2% improvement over single-MRFL method). | Specific to NV-center magnetometers; requires a dual-channel closed-loop system. |
| 2D Cu-TCPP MOFs Nanofilms (Electrochemical) [2] | Provides a large surface area, abundant active sites, and enhances charge transfer for high distinguishability between similar molecules. | LOD for DA: 0.044 µM (PEC method); Distinction between adjacent peaks (ΔE ~150 mV). | Electrode modification required; effective for simultaneous detection of multiple analytes. |
| Defect Engineering & Photonic Activation (MoS2 Gas Sensor) [3] | Defects create active adsorption sites; light accelerates charge carrier dynamics and recovery. | Fast response (12.8s) and recovery (14.7s) for NH3 at room temperature. | Requires material synthesis and modification; promising for room-temperature operation. |
| Surface Engineering & Synthetic Biology (ELISA) [4] | Nonfouling surfaces and oriented antibodies reduce noise; synthetic biology enables powerful signal amplification. | Aims to bridge sensitivity gap from pM/nM (traditional) to fM/aM (nucleic acid tests). | Broadly applicable to protein detection; integration of cell-free systems is a novel approach. |
Q: My electrochemical sensor lacks specificity and sensitivity for 2-AA. How can I modify the electrode? A: Using advanced nanomaterials like 2D metal-organic frameworks (MOFs) for electrode modification can significantly enhance performance [2].
Q: How can I reduce background noise and non-specific binding in my immunoassay for 2-AA? A: Optimizing the solid surface is critical for improving the signal-to-noise ratio [4].
The following diagrams outline general experimental workflows for two sensitivity-enhancement strategies derived from the search results. You can adapt the core concepts for your 2-AA detection experiments.
2-Aacetophenone is known to deteriorate during storage, which can lead to reduced signal intensity during analysis and erroneous quantitative results [1]. One critical finding is that deuterium exchange can occur for the deuterated internal standard (2-AAP-d3) in alkaline solutions, compromising the accuracy of Stable Isotope Dilution Assays (SIDA) [1].
Key factors affecting 2-AAP stability during analysis include:
The table below summarizes the key preservation parameters for 2-AAP based on current analytical methodologies.
| Aspect | Recommended Protocol | Rationale & Considerations |
|---|---|---|
| Neat Standard Storage | Store at 2-8°C [2]. For medium-term storage, consider freezing standard stock solutions at -20°C [1]. | Prevents deterioration of the primary reference material. The "use-by" date of commercial standards should be strictly observed [1]. |
| Sample pH Adjustment | For analysis, alkalization should be performed immediately before automated injection [1]. Avoid letting alkaline samples stand for extended periods. | Minimizes the risk of deuterium exchange for deuterated internal standards, which is time-dependent in alkaline conditions [1]. |
| Sample Analysis Speed | Optimize methods for rapid analysis after sample preparation. The developed DI-SPME GC-MS method can be completed in 40 minutes [3]. | Reduces the window of time for analyte degradation or alteration to occur post-sample preparation. |
The following is a detailed methodology for sample preparation based on a headspace SPME (HS-SPME) procedure, highlighting critical steps for preservation [1].
Q: Why are my 2-AAP quantification results inconsistent, even when using a deuterated internal standard? A: This is a known challenge. The primary causes are:
Q: Does the choice between Headspace-SPME (HS-SPME) and Direct-Immersion SPME (DI-SPME) affect recovery? A: Yes. One study found that for a synthetic wine matrix, DI-SPME showed a 40% higher recovery for 2-AAP compared to HS-SPME under their tested conditions [3]. The optimal technique may depend on your specific sample matrix and equipment.
Q: My research involves 2-AAP in wine. What are the key matrix effects? A: Wine is a complex matrix. Recent research shows:
The following diagram outlines the critical control points for maintaining 2-AAP sample integrity from storage to analysis:
The table below compares 2-AA with other key QS molecules from P. aeruginosa and Bacillus subtilis.
| Molecule (Producer) | Chemical Class | Primary Known Function in Bacteria | Key Documented Effect on Host Cells | Overall Role in Infection |
|---|---|---|---|---|
| 2-AA (P. aeruginosa) [1] [2] | Aromatic amine / volatile compound | Promotes chronic infection phenotypes, antibiotic tolerance [1] | Immunometabolic Reprogramming: Induces immune tolerance, impairs macrophage autophagy & bacterial clearance, rewires mitochondrial metabolism reducing ATP [1] [2] | Persistence & Chronic Infection [1] [3] |
| 3-oxo-C12-HSL (P. aeruginosa) [3] | Acyl-Homoserine Lactone (AHL) | Regulates virulence factor production | Immunomodulation: Can inhibit immune cell activation or induce pro-inflammatory cytokines; promotes apoptosis [3] | Acute Virulence & Pathogenesis [3] |
| HAQs (PQS, HHQ) (P. aeruginosa) [3] | Alkylquinolones | Regulates virulence factor production | Immunosuppression: Down-regulates innate immune responses via NF-κB pathway [3] | Acute Virulence & Pathogenesis [3] |
| ComX (B. subtilis) [4] [5] | Modified peptide pheromone | Coordinates social behaviors: competence, biofilm formation, surfactin production [4] | Limited Direct Host Effect: Primarily intra-species communication; not widely reported for major host immunomodulation | Social Coordination & Multicellularity [4] |
| AI-2 (LuxS) (Many Gram+/Gram-) [6] | Furanone derivative (DPD) | "Universal" signal for intra- and inter-species communication; regulates biofilm formation in various bacteria [6] | Context-Dependent: Can influence host responses, but often in a pathogen-specific manner | Interspecies Communication & Biofilm [6] |
2-AA promotes bacterial persistence by targeting host cell bioenergetics and epigenetic regulation, a strategy not commonly reported for other QS molecules.
Key experimental findings that underscore 2-AA's role in promoting bacterial persistence are summarized below.
| Experimental Model | Key Treatment/Groups | Major Findings & Quantitative Data | Citation |
|---|
| Murine BMDMs (Bone Marrow-Derived Macrophages) | Infection with: • WT P. aeruginosa (PA14) • mvfR or pqsA mutants (no 2-AA) • pqsBC mutant (produces 2-AA) | • WT & pqsBC: Sustained high bacterial load at 3h. • mvfR/pqsA: Near-complete bacterial clearance by 3h. • + Exogenous 2-AA: Restored bacterial burden in mvfR/pqsA mutants. | [1] | | RAW 264.7 Cells & BMDMs | Infection with strains ± 2-AA (200 µM) ± Autophagy inducer (Rapamycin) | • 2-AA: ↓ LC3B puncta (~3-fold), ↓ protein levels of LC3B-II/p62, ↓ mRNA of ULK1, Beclin1 ( ~2.8-fold). • Rapamycin: ↓ bacterial load; effect annulled by adding 2-AA. | [1] | | Murine Macrophages (Metabolic Studies) | 2-AA treatment | • ↓ MPC1 expression → ↓ pyruvate transport into mitochondria. • ↓ ATP production. • Mechanism: Disrupted Ppargc1a/Esrra axis, reducing Mpc1 transcription. | [2] | | Murine Burn & Infection Model | 2-AA pretreatment (4 days pre-infection) | • Survival: 90% in 2-AA group vs. 10% in control. • Bacterial Load: Higher persistence in 2-AA pretreated mice. | [3] |
To ensure reproducibility for researchers, here are the core methodologies used in the cited studies to investigate 2-AA's effects.
The unique ability of 2-AA to rewire host immunometabolism presents a compelling target for anti-persister therapeutic strategies. Unlike targeting virulence, disrupting 2-AA's action could restore the host's innate immune capacity to clear chronic, resilient infections.
The table below summarizes key experimental findings on the production of 2-AA by different microorganisms and its potential as a diagnostic biomarker.
| Aspect | Microorganisms/Strains Tested | Key Findings | Experimental Context | Citation |
|---|---|---|---|---|
| Specificity for *P. aeruginosa* | 20 clinical strains of P. aeruginosa; Control species: E. coli, B. multivorans, H. influenzae, etc. | 2-AA was detected in all 20 P. aeruginosa strains. Not detected in any other respiratory pathogens tested. | In vitro cultures on various media; headspace analysis by SPME/GC-MS. | [1] |
| Diagnostic Accuracy | CF patients with/without P. aeruginosa colonization; Healthy controls. | Sensitivity: 93.8%; Specificity: 69.2% (vs. sputum/BALF culture). | Breath sample analysis using GC-MS/MS. | [1] |
| Role in Quorum Sensing (QS) | P. aeruginosa PA14 (WT) and isogenic QS mutants: mvfR, pqsA, pqsBC. | Mutants lacking 2-AA (mvfR-, pqsA-) showed reduced persistence in macrophages. Function was restored with synthetic 2-AA. | Gentamicin protection assays in murine bone marrow-derived macrophages. | [2] |
| Cross-Species Signaling | P. aeruginosa and Vibrio fischeri. | 2-AA secreted by P. aeruginosa activated the LuxR QS response regulator in V. fischeri. | Comparative GC analysis and in silico docking studies. | [3] |
For researchers aiming to replicate these findings, the following table outlines the core methodologies used in the cited studies.
| Method | Detailed Protocol Summary | Application in Research | Citation |
|---|
| Detection via Gas Chromatography-Mass Spectrometry (GC-MS) | - SPME: 60 µm Carbowax/PEG fiber for headspace preconcentration.
Beyond its specificity, 2-AA functions as a key interkingdom signaling molecule that manipulates host physiology to promote chronic infection. The diagrams below summarize two primary mechanisms identified in the search results.
This pathway shows how 2-AA promotes bacterial persistence inside macrophages by epigenetically disrupting key clearance mechanisms [2].
This pathway illustrates the metabolic reprogramming induced by 2-AA, where it disrupts energy production, leading to a state of immune tolerance that allows for bacterial persistence [4].
The table below summarizes the core differences in their origin, core effects, and molecular mechanisms based on experimental data.
| Feature | 2'-Aminoacetophenone (2-AA) | N-(3-Oxododecanoyl)-L-Homoserine Lactone (3-oxo-C12-HSL) |
|---|---|---|
| Producing Bacterium | Pseudomonas aeruginosa [1] | Pseudomonas aeruginosa [2] [3] [4] |
| Primary Effect on Immunity | Induces long-lasting immune tolerance and bioenergetic suppression [1] | Exerts anti-inflammatory and immunomodulatory effects [5] [3] [4] |
| Key Experimental Models | Murine and human macrophages; murine infection models [1] | Murine macrophage cell line (RAW264.7); human peripheral blood mononuclear cells (PBMCs) [5] [4] |
| Core Molecular Mechanism | Rewires macrophage metabolism via the Ppargc1a/Esrra axis, reducing mitochondrial pyruvate import and ATP production [1] | Modulates key signaling pathways (JAK-STAT, NF-κB) and can activate bitter taste receptors (TAS2Rs) [5] |
| Impact on Cytokines | Leads to reduced cytokine production and bacterial clearance as a consequence of tolerization [1] | Directly decreases pro-inflammatory cytokines (TNF-α, IL-1β) and can increase anti-inflammatory IL-10 [5] |
| Effect on Cell Fate | Promotes a state of metabolic quiescence and tolerance [1] | Can induce apoptosis in various immune cell types [3] |
| Overall Consequence | Facilitates bacterial persistence during chronic infection [1] | Modulates inflammation, which can disrupt host immune responses and aid infection [5] [3] |
Here is a deeper dive into the key experiments that uncovered these mechanisms, providing a blueprint for related research.
Transcriptomic Analysis (RNA-seq): This powerful technique was used in studies for both molecules.
Metabolic and Bioenergetic Assays:
Western Blot and Phosphoprotein Analysis:
Cytokine Measurement:
The following diagrams synthesize the complex molecular interactions described in the research, providing a clear visual summary of how each molecule exerts its effects.
The experimental data reveals a fundamental strategic difference in how these molecules function:
For drug development, these findings suggest distinct therapeutic targets:
| Model Type | 2-AA Concentration / Dose | Key Findings / Purpose | Citation |
|---|---|---|---|
| Human Airway-on-a-Chip | 20 μM | Reprogrammed host immunometabolism in bronchial epithelial and pulmonary endothelial cells. | [1] [2] |
| Murine Macrophages (in vitro) | 20 μM | Induced immune tolerance by rewiring macrophage bioenergetics, reducing ATP production. | [3] [4] [5] |
| Mouse Infection Model (in vivo) | 400 μM (injected) | Improved host survival while promoting bacterial persistence (chronic infection). | [6] |
| Fly Attraction & Colonization | 2 μL of 100 mM solution (~200 nmol) mixed with paste | Acted as an odorant attractant and facilitated long-term intestinal colonization in flies. | [7] |
| Breath Biomarker Detection (Clinical) | Detected in pico mol/mol range | Investigated as a volatile breath biomarker for detecting P. aeruginosa infection in cystic fibrosis patients. | [8] |
For researchers looking to replicate these studies, here is a more detailed look at the methodologies from key models.
Human Airway-on-a-Chip Model [1] [2]:
Murine Macrophage Model [3] [4]:
In Vivo Mouse Infection Model [6]:
The research indicates that 2-AA does not act by killing host cells but by subtly reprogramming their metabolism to induce a state of immune tolerance. The diagram below illustrates the key molecular pathway identified in macrophages.
When planning your experiments, please consider that the "optimal" concentration is highly context-dependent.
The table below summarizes key performance metrics and methodological factors crucial for validating any breath test, based on established practices in the field [1] [2] [3].
| Validation Aspect | Description & Common Metrics | Examples from Other Breath Tests |
|---|
| Analytical Performance | Assesses the sensor/device's technical capability. [1] | • Accuracy: Up to 94.7% for acetone sensors. [1] • Limit of Detection (LOD): As low as 0.31 ppm for acetone; 10 ppb for some advanced sensors. [1] | | Diagnostic Performance | Measures the test's ability to identify a condition. [3] | • Sensitivity/Specificity: 39.5% and 68.3%, respectively, for an e-nose in colorectal cancer. [3] • Area Under the Curve (AUC): AUC of 0.542 for the same e-nose test. [3] | | Correlation with Gold Standard | Quantifies how well breath levels match reference blood levels. [1] | • Breath acetone can correlate with blood ketones with an R² as high as 0.98. [1] | | Reproducibility | Measures result consistency across repeated tests. [3] | • Poor reproducibility (ICC: 0.22) reported for some e-nose devices. [3] | | Sample Collection & Protocol | Standardized procedures for breath sampling are critical for reliable results. [3] [4] | • Fasting requirements (e.g., 12 hours). [4] • Controlled exhalation (e.g., 5 seconds for end-tidal air). [4] |
Here are detailed methodologies commonly used in breath test validation studies that you could adapt for a 2-AA test.
1. Lactulose Hydrogen Breath Test (LHBT) Protocol
2. Breath Acetone vs. Blood Ketones Protocol
3. Electronic Nose (e-nose) for Disease Detection
The following diagram illustrates a generalized validation workflow you can adapt, synthesized from the methodologies in the search results.
To create a thorough comparison guide for your target audience of researchers and professionals, I suggest you:
A 2025 study investigated the specific effects of 2-AA on primary human bronchial epithelial cells (NHBE) and human pulmonary microvascular endothelial cells (HPMEC) using a sophisticated human airway-on-a-chip model. This system recreates a living, dynamic microphysiological environment of the human airway [1] [2].
The table below summarizes the key differential responses and common effects observed after a 12-hour exposure to 20 μM 2-AA [1] [2].
| Cell Type | Specific & Differential Responses | Common Responses in Both Cell Types |
|---|
| Bronchial Epithelial Cells (NHBE) | • Pathways Regulated: HIF-1 signaling, pyrimidine signaling, glycosaminoglycan biosynthesis, glycosphingolipid biosynthesis. • Key Finding: Confirmed accumulation of cholesterol. | • Immune & Cellular Functions: Significant overlap in genes related to immune response and general cellular functions. • Disease Biomarkers: Modulation of biomarkers associated with cystic fibrosis (CF) and idiopathic pulmonary fibrosis (IPF). | | Pulmonary Endothelial Cells (HPMEC) | • Pathways Regulated: Fatty acid metabolism, phosphatidylinositol signaling, estrogen receptor signaling, proinflammatory signaling. • Key Finding: Expression of the cystic fibrosis transmembrane regulator (CFTR) was specifically affected. | |
This diagram illustrates the logical flow and major findings of the referenced study:
For reproducibility, here is the core methodology used in the study to generate the data above [2]:
The data clearly shows that 2-AA exerts cell-type-specific toxicities while also triggering shared responses. The use of an advanced airway-on-a-chip model provides high physiological relevance, suggesting these findings are likely closer to what occurs in the human body.
| Feature | Bacterial Quorum-Sensing Signal: 2-Aminoacetophenone (2-AA) | Bacterial Membrane Component: Lipopolysaccharide (LPS) |
|---|---|---|
| Source | Pseudomonas aeruginosa [1] | Outer membrane of most Gram-negative bacteria (e.g., E. coli, P. gingivalis) [2] [3] |
| Primary Receptor | Information not specified in available research | Toll-like Receptor 4 (TLR4)/MD2 complex [3] |
| Key Epigenetic Mechanism | HDAC1-mediated repression: Increases HDAC1 expression and activity, reducing HAT activity, leading to a "silent" chromatin state [1]. | Complex histone code modulation: Induces specific changes in histone H3 acetylation and methylation (H3K4me2, H3K9me2, H3K27me3) at promoter regions of genes like IL-8 [4]. |
| Key Immunometabolic Mechanism | PGC-1α/ERRα axis disruption: Impairs interaction between PGC-1α and ERRα, reducing transcription of mitochondrial pyruvate carrier (MPC1). This limits pyruvate transport into mitochondria, suppressing oxidative phosphorylation (OXPHOS) and ATP production [1]. | NF-κB pathway activation: Triggers TLR4 signaling leading to NF-κB activation and pro-inflammatory cytokine production (e.g., IL-1β, IL-6, IL-8, TNF-α) [5] [3]. |
| Overall Consequence on Immunity | Induces a state of long-term immune tolerance, impairing bacterial clearance and promoting persistent infection [1]. | Triggers a potent pro-inflammatory immune response. Can lead to transient endotoxin tolerance upon re-exposure [6]. |
| Associated Diseases | Chronic and persistent P. aeruginosa infections [1] | Sepsis, chronic inflammatory diseases (neurodegenerative, metabolic), periodontitis [5] [3] |
The following protocols are derived from the research articles that provided the key data for the comparison above.
The study elucidating 2-AA's mechanism used the following in vitro approach with Bone Marrow-Derived Macrophages (BMDMs) [1]:
Research into LPS-induced epigenetic changes, such as on the IL-8 gene in intestinal epithelial cells, often employs this methodology [4]:
The diagrams below illustrate the core mechanisms of action for 2-AA and LPS, as revealed by the current research.
The comparison reveals a fundamental difference in strategy: LPS is a "sledgehammer" that triggers strong, immediate inflammation, which can be epigenetically tempered over time into a tolerant state. In contrast, 2-AA is a "scalpel" that more subtly disrupts the host cell's energy production from the outset to establish long-term tolerance and persistence [6] [1].
For your research and drug development efforts, this suggests:
The table below summarizes the key biological activities and experimental evidence for 2-AA, primarily from Pseudomonas aeruginosa infection studies.
| Biological Activity / Experimental Finding | Experimental System / Model | Key Parameters Measured | Quantitative Data / Outcome (compared to controls) | Citation |
|---|---|---|---|---|
| Induces Immunometabolic Tolerance in Macrophages | Murine Bone Marrow-Derived Macrophages (BMDMs); human macrophages | ATP and acetyl-CoA levels; bacterial clearance; cytokine production | ↓ ATP and acetyl-CoA (long-lasting decrease); ↓ intracellular bacterial clearance; ↓ pro-inflammatory cytokines | [1] [2] [3] |
| Disrupts Mitochondrial Pyruvate Import | Murine BMDMs | MPC1 and ERRα mRNA/protein levels; pyruvate transport; OXPHOS | ↓ MPC1 and ERRα expression; ↓ pyruvate influx into mitochondria; ↓ oxidative phosphorylation (OXPHOS) | [1] [3] |
| Impairs Autophagy and Lipid Metabolism | Murine BMDMs; RAW264.7 macrophage cell line | LC3B puncta; ULK1, Beclin1, Scd1 gene expression; intracellular bacterial load | ↓ LC3B punctation (~3-fold); ↓ ULK1 and Beclin1 expression (~2.8-fold); ↓ Scd1 expression | [4] |
| Causes Transcriptional Changes in Airway Cells | Human airway-on-a-chip (primary bronchial epithelial and pulmonary endothelial cells) | Whole-genome RNA sequencing; pathway analysis | Differential regulation of HIF-1 signaling, pyrimidine signaling, fatty acid metabolism, and estrogen receptor signaling pathways | [5] |
| Serves as a Diagnostic Breath Biomarker | Human subjects (Cystic Fibrosis patients and healthy controls) | Detection of volatile 2-AA in breath by GC-MS/MS | Sensitivity: 93.8% | [6] |
For researchers looking to replicate or understand the foundational experiments, here are the methodologies used in the cited works.
This protocol is used to study the immunometabolic effects of 2-AA, such as impaired mitochondrial function [1] [3].
Mpc1, Errα, and Pgc-1α via qRT-PCR and Western Blot.This method links 2-AA exposure to impaired bacterial clearance via disruption of autophagy and lipid metabolism [4].
mvfR or pqsA mutants (unable to produce 2-AA) at a Multiplicity of Infection (MOI) of 10.ULK1 and Beclin1 by qRT-PCR.This clinical chemistry protocol identifies 2-AA as a volatile biomarker for P. aeruginosa infection [6].
m/z 135 → daughter ion m/z 118. For ultra-sensitivity, use MS³ (m/z 118 → m/z 118).The following diagrams, generated using Graphviz DOT language, illustrate the key mechanistic pathway and an experimental workflow based on the search results. The color palette complies with your specifications.
This diagram illustrates the mechanism by which 2-AA rewires macrophage metabolism to promote immune tolerance and bacterial persistence [1] [2] [3].
This flowchart outlines a key experimental protocol for investigating how 2-AA affects bacterial clearance and autophagy in macrophages [4].
The data reveals that 2-AA is a master regulator of host immunity, acting through epigenetic, metabolic, and autophagic mechanisms to suppress the immune response and promote bacterial persistence [1] [4] [5]. This multifaceted activity underscores its significance as a virulence factor.
From a translational perspective, these findings open two main avenues:
Irritant